Chromium
Description
Overview of Chromium's Diverse Oxidation States and Chemical Behavior
This compound exhibits several oxidation states, with the most common and stable being +3 (trivalent) and +6 (hexavalent). nih.govsamaterials.comclu-in.orgindexcopernicus.com Other oxidation states, including +2 (divalent), +4, +5, +1, and even -2, are also known, though they are generally less stable under typical environmental conditions. nih.govsamaterials.comclu-in.orgebsco.com
This compound(0) (Elemental this compound): This is the metallic form of this compound. It does not occur naturally and is resistant to ordinary corrosive agents due to the formation of a protective oxide layer. samaterials.comdcceew.gov.auiosrjournals.org It dissolves in non-oxidizing mineral acids like hydrochloric and sulfuric acids. dcceew.gov.au
This compound(II) (Chromous): The +2 oxidation state is relatively unstable in environmental conditions and is easily oxidized to the trivalent state. nih.govclu-in.orgindexcopernicus.com Examples include this compound(II) chloride (CrCl₂) and this compound(II) sulfate (B86663) (CrSO₄). prutor.ai
This compound(III) (Chromic): This is the most stable oxidation state of this compound under environmental conditions and is the form found in the primary this compound ore, chromite (FeCr₂O₄). nih.govclu-in.orgindexcopernicus.comdcceew.gov.au Cr(III) compounds are generally less soluble in water, with exceptions such as this compound(III) acetate (B1210297), this compound(III) nitrate (B79036), and this compound(III) sulfate, which are soluble. indexcopernicus.comdcceew.gov.au this compound(III) oxide (Cr₂O₃) is amphoteric, reacting with both acids and bases. samaterials.comiosrjournals.org Cr(III) can form both cationic and anionic complexes. iosrjournals.org
This compound(VI) (Chromate): The +6 oxidation state is the second most stable state, though it occurs naturally only in rare minerals like crocoite (PbCrO₄). nih.govindexcopernicus.com The majority of Cr(VI) in the environment originates from industrial activities. nih.govdcceew.gov.au Cr(VI) is a strong oxidant and is readily reduced to Cr(III) in the presence of electron donors. clu-in.orgresearchgate.net Cr(VI) compounds, such as this compound(VI) oxide (CrO₃) and alkali metal salts like sodium chromate (B82759) (Na₂CrO₄) and potassium chromate (K₂CrO₄), are often highly soluble in water. nih.govclu-in.orgnih.gov In water, Cr(VI) typically exists as monomeric species like HCrO₄⁻ and CrO₄²⁻, or the dimeric species Cr₂O₇²⁻, with their relative concentrations dependent on pH and total Cr(VI) concentration. clu-in.org Cr(VI) usually forms anionic complexes. iosrjournals.org
The interconversion between these oxidation states, particularly between Cr(III) and Cr(VI), is a critical aspect of this compound chemistry and is influenced by redox conditions, pH, and the presence of organic matter. nih.govclu-in.org
Here is a table summarizing some key properties of common this compound oxidation states:
| Oxidation State | Common Examples | Stability (Environmental) | Solubility in Water (General) | Chemical Behavior |
| 0 (Elemental) | Cr metal | Does not occur naturally | Insoluble | Reactive with acids, forms protective oxide layer. |
| +2 | CrCl₂, CrSO₄ | Unstable | Varies | Easily oxidized to Cr(III). |
| +3 | Cr₂O₃, CrCl₃, Cr(OH)₃, Cr₂(SO₄)₃, Cr(NO₃)₃, Cr(CH₃COO)₃ | Most Stable | Generally low (some salts soluble) | Amphoteric oxide, forms cationic and anionic complexes. |
| +6 | CrO₃, Na₂CrO₄, K₂CrO₄, PbCrO₄, CaCrO₄, SrCrO₄, ZnCrO₄ | Second Most Stable | Varies (many soluble) | Strong oxidant, forms anionic complexes. |
Academic Significance of this compound Speciation in Research Contexts
This compound speciation, referring to the different chemical forms in which this compound exists, is of paramount academic significance because the properties, reactivity, and interactions of this compound are highly dependent on its oxidation state and complexation. pjoes.comtandfonline.comjuniperpublishers.com Studying speciation is crucial for understanding this compound's behavior in various environments and its impact on chemical processes.
In environmental research, this compound speciation is key to determining its mobility, bioavailability, and potential for transformation. The distinct chemical properties of Cr(III) and Cr(VI) lead to vastly different environmental fates. Cr(III) compounds are generally less soluble and tend to adsorb onto soil and sediment particles, limiting their mobility. clu-in.orgindexcopernicus.com In contrast, Cr(VI) compounds are often highly soluble and mobile in water, posing a greater risk of widespread contamination. clu-in.orgindexcopernicus.com Research into this compound speciation in natural waters, for instance, reveals that while total this compound concentrations are often low, the distribution between Cr(III) and Cr(VI) can vary, with Cr(VI) sometimes being the predominant form in seawater. dcceew.gov.aupjoes.com
Analytical chemistry plays a vital role in this compound speciation studies. The accurate determination of individual this compound species, particularly Cr(III) and Cr(VI), at trace levels in complex matrices like water, soil, and biological samples is a long-standing analytical challenge. pjoes.comtandfonline.comresearchgate.net Various techniques have been developed for this purpose, including hyphenated methods coupling separation techniques like High-Performance Liquid Chromatography (HPLC) with detection methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS). pjoes.comjuniperpublishers.comresearchgate.netresearchgate.net Other methods like Surface-Enhanced Raman Spectroscopy (SERS) and differential pulse voltammetry are also being explored for speciation analysis. researchgate.netacs.org The development of species-specific isotope dilution mass spectrometry is a notable advance for the simultaneous determination of Cr(III) and Cr(VI) and for studying species interconversion. tandfonline.comnih.gov
Beyond environmental studies, this compound speciation is important in materials science and catalysis research. The performance of this compound-based catalysts, such as the Phillips catalyst used in polyethylene (B3416737) production, is intrinsically linked to the oxidation state and coordination environment of the active this compound species. rsc.orgcambridge.orgln-fengguang.commdpi.com Understanding and controlling the speciation of this compound during catalyst synthesis and operation is critical for optimizing catalytic activity and selectivity. Research in coordination chemistry focuses on synthesizing and characterizing this compound complexes with specific ligands to control their properties and explore potential applications in areas like luminescence and photocatalysis. researchgate.netrsc.orgtandfonline.comjocpr.com
Contemporary Research Challenges and Opportunities in this compound Chemistry
Contemporary research in this compound chemistry faces several challenges and presents numerous opportunities for advancement. One significant challenge lies in fully elucidating the complex mechanisms involved in this compound transformations, particularly the redox interconversions between different oxidation states in various environments. acs.orgresearchgate.net The precise nature of active species in many this compound-catalyzed reactions, such as the Phillips catalyst system, remains a subject of ongoing debate and research. rsc.orgcambridge.orgln-fengguang.commdpi.com
Developing more sensitive, selective, and robust analytical methods for this compound speciation, especially for in situ or online monitoring in complex matrices, continues to be a key research area. tandfonline.comjuniperpublishers.comresearchgate.netresearchgate.nettandfonline.comnih.gov Techniques that can accurately quantify different this compound species at very low concentrations and account for potential species interconversion during analysis are highly sought after. tandfonline.comnih.gov
Opportunities in this compound chemistry research include the design and synthesis of novel this compound compounds and complexes with tailored properties for specific applications. This includes developing new this compound-based catalysts for various organic transformations and polymerization reactions, potentially exploring less common or low-valent oxidation states. rsc.orgbath.ac.ukacs.org Research into coordination chemistry is expanding the library of this compound complexes with diverse ligands, aiming to create materials with interesting photophysical or catalytic properties. researchgate.netrsc.orgjocpr.com
Furthermore, there are opportunities in exploring new methods for the synthesis of this compound compounds, including nanocrystalline forms, using techniques like plasma synthesis or chemical vapor deposition. researchgate.netresearchgate.net Understanding the fundamental chemistry behind these synthesis methods can lead to the development of materials with enhanced or novel properties.
Addressing the challenges associated with this compound contamination, particularly Cr(VI), also drives research into remediation technologies. While this falls outside the strict scope of chemical compound properties, the development of effective remediation strategies often relies on a deep understanding of this compound speciation and reactivity, such as the reduction of Cr(VI) to the less mobile Cr(III). researchgate.netmdpi.com
Compound Names and PubChem CIDs
Structure
2D Structure
Properties
IUPAC Name |
chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr | |
| Record name | CHROMIUM | |
| Source | CAMEO Chemicals | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031022, DTXSID401315238 | |
| Record name | Chromium | |
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| Record name | Chromium, ion (Cr1-) | |
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Molecular Weight |
51.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium is a very hard gray solid with a metallic luster. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Blue-white to steel-gray, lustrous, brittle, hard, odorless solid; [NIOSH], GREY POWDER., Blue-white to steel-gray, lustrous, brittle, hard, odorless solid., Appearance and odor vary depending upon the specific compound. | |
| Record name | CHROMIUM | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chromium | |
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| Record name | Chromium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CHROMIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CHROMIUM, METAL & INSOLUBLE SALTS (as Cr) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | CHROMIUM(II) COMPOUNDS (as Cr) | |
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| URL | https://www.osha.gov/chemicaldata/535 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | CHROMIUM(III) COMPOUNDS (as Cr) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chromium metal | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0141.html | |
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Boiling Point |
4788 °F at 760 mmHg (NTP, 1992), 4788 ° F, 2642 °C, 4788 °F | |
| Record name | CHROMIUM | |
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| Record name | Chromium | |
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| Record name | Chromium | |
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| Record name | CHROMIUM, ELEMENTAL | |
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| Record name | CHROMIUM | |
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| Record name | CHROMIUM, METAL & INSOLUBLE SALTS (as Cr) | |
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| URL | https://www.osha.gov/chemicaldata/534 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.osha.gov/chemicaldata/535 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | CHROMIUM(III) COMPOUNDS (as Cr) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/536 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chromium metal | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble, Insoluble in water, Soluble in acids (except nitric) and strong alkalies., Solubility in water: none | |
| Record name | CHROMIUM | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0029 | |
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| Record name | Chromium metal | |
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Density |
7.2 (NTP, 1992) - Denser than water; will sink, 7.14 at 20 °C, 7.15 g/cm³, 7.14, 7.2 | |
| Record name | CHROMIUM | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.osha.gov/chemicaldata/535 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.osha.gov/chemicaldata/536 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Vapor Pressure |
1 mmHg at 2941 °F (NTP, 1992), Vapor pressure: 1 Pa at 1383 °C (sublimes), 2.45X10-8 Pa at 1000 deg K; 0.0239 Pa at 1400 deg K; 1.80 Pa at 1600 deg K; 774 Pa at 2000 deg K, 0 mmHg (approx), depends upon the specific compound | |
| Record name | CHROMIUM | |
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| Record name | CHROMIUM, ELEMENTAL | |
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| Record name | CHROMIUM, METAL & INSOLUBLE SALTS (as Cr) | |
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| Record name | CHROMIUM(III) COMPOUNDS (as Cr) | |
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| Record name | Chromium metal | |
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Color/Form |
Steel-gray, lustrous metal; body-centered cubic structure, Blue-white to steel-gray, lustrous, brittle, hard solid, Hard, brittle, semigray metal | |
CAS No. |
7440-47-3, 16065-83-1, 19498-56-7 | |
| Record name | CHROMIUM | |
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| Record name | CHROMIUM, METAL & INSOLUBLE SALTS (as Cr) | |
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Melting Point |
3452 °F (NTP, 1992), 3452 °F, 1907 °C, 1900 °C | |
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Fundamental Chromium Chemistry and Speciation
Redox Chemistry of Chromium Species (Cr(III) and Cr(VI))
The transformation between Cr(III) and Cr(VI) is a central process in the environmental cycling of this compound. Cr(VI) is generally the thermodynamically stable form in aerobic systems, while Cr(III) is more stable under anaerobic conditions pjoes.com. However, the kinetics of these redox transformations can be slow, leading to the co-occurrence of both species in various environments pjoes.com.
Mechanisms of this compound(III) Oxidation in Environmental Systems
The oxidation of Cr(III) to Cr(VI) is a critical process that can increase this compound's mobility and toxicity in the environment nih.govpjoes.com. This reaction is primarily mediated by strong oxidizing agents. Manganese oxides (MnOx) are considered the only naturally occurring inorganic minerals capable of rapidly oxidizing Cr(III) to Cr(VI) bohrium.comnih.govresearchgate.net. The reaction between Cr(III) and manganese oxides is pH-dependent, occurring with dissolved Cr(III) adsorbing onto the surface of solid Mn oxides at pH less than 6, and via redox cycling of Mn on solid Cr(III) surfaces at pH greater than 8 mdpi.com.
While less significant than MnOx, other oxidants such as hydrogen peroxide (H₂O₂) and hypochlorite (B82951) (HOCl) have also been suggested to oxidize Cr(III) scispace.comfigshare.comacs.org. Photochemical oxidation of Cr(III) in the presence of Fe(III) has also been observed, driven by photo-reactive Fe(OH)²⁺ producing •OH radicals nih.gov. This process can be enhanced by short-wavelength, high-energy light nih.gov. Intermediate this compound species, such as Cr(V) and Cr(IV), are believed to play a role in these redox transformations, although their environmental chemistry is less extensively studied figshare.comacs.org.
Mechanisms of this compound(VI) Reduction in Environmental Systems
The reduction of Cr(VI) to Cr(III) is a key detoxification pathway for this compound in the environment nih.govfrontiersin.orgijbiotech.com. This process can occur through various mechanisms involving both inorganic and organic reductants.
Commonly occurring reductants in environmental systems include ferrous iron (Fe(II)), sulfide (B99878) (S²⁻), and organic matter nih.govresearchgate.netnih.gov. Fe(II), whether in solution or associated with mineral phases, can effectively reduce Cr(VI) nih.govmdpi.comnih.gov. Sulfide can also reduce Cr(VI), particularly at lower pH values researchgate.netmdpi.com. Natural organic matter, including humic and fulvic acids, acts as a reductant for Cr(VI), contributing to its transformation to Cr(III) nih.govpjoes.commdpi.comnih.gov. The reduction by humic acids can be slower compared to reduction by Fe(II) pjoes.com.
Microorganisms also play a significant role in Cr(VI) reduction through various mechanisms, including enzymatic reduction via chromate (B82759) reductase enzymes and indirect reduction via microbial metabolites ijbiotech.comnih.govresearchgate.net. This microbial reduction can occur on the cell surface, extracellularly, or intracellularly ijbiotech.comnih.gov. Photochemical reduction of Cr(VI) can also occur in the presence of electron donors like alcohols, particularly under UV irradiation researchgate.net.
Influence of Environmental Parameters on this compound Redox Transformations (e.g., pH, redox potential, presence of organic matter)
Several environmental parameters exert significant control over the rates and extents of this compound redox transformations.
pH: pH is a master variable influencing this compound speciation and redox reactions ykcs.ac.cnepa.govresearchgate.net. The oxidation of Cr(III) by manganese oxides is pH-dependent researchgate.netmdpi.com. Similarly, the reduction of Cr(VI) by sulfide is more effective at lower pH mdpi.com. pH also affects the solubility and adsorption of this compound species, which in turn influences their availability for redox reactions nih.govresearchgate.net. At higher pH values, the precipitation or adsorption of Cr(III) can limit its oxidation epa.gov.
Redox Potential (Eh): Redox potential directly influences the thermodynamic favorability of Cr(III)/Cr(VI) transformations researchgate.netykcs.ac.cn. Oxidizing conditions (higher Eh) favor the stability of Cr(VI), while reducing conditions (lower Eh) favor Cr(III) pjoes.comnm.gov. The presence and concentration of other redox-active elements, such as iron and manganese, can buffer the redox potential of a system and thus affect this compound transformations mdpi.com.
Presence of Organic Matter: Organic matter plays a dual role in this compound redox chemistry. It can act as a reductant for Cr(VI), promoting the formation of less toxic Cr(III) nih.govpjoes.commdpi.comnih.gov. Additionally, organic matter can complex with Cr(III), influencing its solubility and mobility, which can indirectly affect its oxidation potential tandfonline.combioline.org.br. High levels of organic matter can create reducing and complexing environments that favor Cr(VI) reduction and subsequent precipitation or adsorption of Cr(III) pjoes.com.
Other Factors: Other factors influencing this compound redox transformations include the presence of specific mineral surfaces (e.g., iron oxides and manganese oxides) which can catalyze or inhibit reactions nih.govepa.gov, the presence of competing ions nih.govnm.gov, and microbial activity ijbiotech.comnih.govresearchgate.netnih.gov.
Coordination Chemistry and Ligand Interactions of this compound
This compound species, particularly Cr(III), readily form coordination complexes with a variety of inorganic and organic ligands. This complexation significantly impacts this compound's solubility, mobility, and bioavailability in the environment nih.govtandfonline.combioline.org.br.
Complexation of this compound(III) with Inorganic and Organic Ligands
Cr(III) is known for its tendency to form stable octahedral coordination complexes amazonaws.comlibretexts.orgchemmethod.com. In aqueous systems, Cr(III) can exist as hydrated ions, such as [Cr(H₂O)₆]³⁺, and can undergo hydrolysis to form hydroxo complexes like Cr(OH)²⁺, Cr(OH)₂⁺, and neutral Cr(OH)₃⁰ nih.govresearchgate.net. At neutral to alkaline pH, Cr(III) tends to precipitate as amorphous hydroxides, such as Cr(OH)₃ and (Cr,Fe)(OH)₃, which have low solubility nih.govresearchgate.net.
Cr(III) also forms strong complexes with both inorganic and organic ligands present in the environment tandfonline.combioline.org.br. Inorganic ligands include hydroxide (B78521) (OH⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻). Organic ligands containing carboxylate, phenolate, amine, and hydroxyl groups are particularly effective at complexing with Cr(III) bioline.org.bramazonaws.com. Natural organic matter (NOM), including humic and fulvic acids, contains these functional groups and can form stable complexes with Cr(III) tandfonline.combioline.org.bramazonaws.com.
Complexation with organic ligands can increase the solubility and mobility of Cr(III) in aquatic environments, preventing its removal by precipitation or adsorption at pH values where inorganic Cr(III) would typically be immobile tandfonline.combioline.org.br. Examples of organic ligands that form complexes with Cr(III) include EDTA, oxalate, citrate, glycine, alanine, and 8-hydroxyquinoline (B1678124) tandfonline.com. The stability and mobility of these organic Cr(III) complexes vary depending on the specific ligand bioline.org.br.
Stability and Reactivity of this compound(VI) Oxyanions
In its hexavalent state, this compound primarily exists as oxyanions in aqueous solutions researchgate.netfrontiersin.org. The predominant species are chromate (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻) researchgate.netfrontiersin.orgykcs.ac.cnacs.org. The distribution of these species is highly dependent on pH and total this compound concentration acs.org. At pH values between approximately 0 and 6, HCrO₄⁻ and Cr₂O₇²⁻ are dominant, while CrO₄²⁻ becomes the dominant species at pH values of 8 and higher ykcs.ac.cnacs.org.
Cr(VI) oxyanions are generally highly soluble and mobile in environmental waters epa.govbohrium.com. They are strong oxidizing agents, particularly under acidic conditions dcceew.gov.au. This oxidizing nature is a fundamental feature of Cr(VI) chemistry and is responsible for its reactivity with various reductants in the environment pjoes.comdcceew.gov.au.
While generally stable in oxidizing environments, Cr(VI) oxyanions can undergo reduction in the presence of suitable electron donors, as discussed in Section 2.1.2 nih.govfrontiersin.orgijbiotech.com. The stability of Cr(VI) can also be influenced by adsorption onto mineral surfaces, such as iron oxides, which can limit its concentration in acidic to slightly alkaline conditions nih.gov. However, the adsorption of Cr(VI) can be limited by competing oxyanions like sulfate and bicarbonate, particularly under basic pH conditions nm.gov. Solid-phase precipitates of Cr(VI), such as barium chromate (Ba(S,Cr)O₄), can also control dissolved Cr(VI) concentrations in specific environments nih.govnih.gov.
Soluble this compound(III) Complexes and their Environmental Relevance
While Cr(III) is generally considered insoluble, it can form soluble complexes with various organic ligands present in the environment. researchgate.netbioline.org.br These organic complexes, often referred to as organo-Cr(III) complexes, can significantly enhance the mobility and bioavailability of Cr(III) in aquatic and soil environments, challenging the assumption that Cr(III) is always immobile. researchgate.netbioline.org.brsciopen.com
Research indicates that the formation of stable organo-Cr(III) complexes is relatively common and represents an integral part of the natural this compound cycle. researchgate.netacs.org These complexes can form, for instance, during the microbial reduction of Cr(VI) in the presence of cellular organic metabolites. researchgate.netacs.org Studies have characterized these soluble end-products as organo-Cr(III) complexes that remain stable over a broad pH range and upon dialysis. researchgate.netacs.org
The environmental relevance of soluble Cr(III) complexes lies in their increased mobility compared to inorganic Cr(III) precipitates. This enhanced mobility can facilitate the transport of Cr(III) in groundwater and soil, potentially increasing the risk of its migration to deeper soil layers where it could be reoxidized to the more toxic Cr(VI) in the presence of manganese oxides. sciopen.com The extent of sorption of these organic complexes to soil particles varies depending on the specific organic ligand involved. bioline.org.br
this compound Isotope Geochemistry
Naturally occurring this compound is composed of four stable isotopes: ⁵⁰Cr, ⁵²Cr, ⁵³Cr, and ⁵⁴Cr. Their approximate natural abundances are 4.3%, 83.8%, 9.5%, and 2.4%, respectively. researchgate.netwikipedia.orgresearchgate.netgeoscienceworld.org Among these, ⁵³Cr is a radiogenic product of the extinct nuclide ⁵³Mn, which has a half-life of 3.7 million years. wikipedia.orgresearchgate.netgeoscienceworld.org this compound isotope ratios, particularly ⁵³Cr/⁵²Cr, are commonly used in geochemistry and cosmochemistry. wikipedia.orgresearchgate.netgeoscienceworld.org
Isotope Fractionation Processes During Redox Reactions
Significant this compound isotope fractionation primarily occurs during redox reactions, particularly during the partial reduction of Cr(VI) to Cr(III). researchgate.netcambridge.orgcambridge.orghku.hk This redox-dependent fractionation is the fundamental basis for using this compound isotopes as redox tracers. cambridge.orgcambridge.orghku.hk During the reduction of the higher valence oxoanion Cr(VI) to the lower valence Cr(III), the reaction product (Cr(III)) is typically enriched in the lighter isotopes. researchgate.net The magnitude of this isotopic shift can range up to 4.5‰ for ⁵³Cr/⁵²Cr during Cr(VI) reduction, although it can be smaller under environmentally relevant conditions and varies with the reaction mechanism. researchgate.net
While redox processes are considered the primary drivers of significant Cr isotope fractionation, some studies suggest that redox-independent processes, such as adsorption of Cr(III) by soils and river sediments or ligand-promoted dissolution of Cr-containing solids, can also induce detectable, albeit generally smaller, fractionation. ustc.edu.cncopernicus.org However, the largest fractionations are associated with electron transfer reactions during oxidation and reduction. yale.edu
Experimental studies on Cr(VI) reduction by various microorganisms have shown that Cr isotope fractionation occurs, and the magnitude of this fractionation (ε) is dependent on the specific microbial reduction mechanism. researchgate.net Laboratory experiments investigating the reduction of Cr(VI) to Cr(III) under strongly acidic conditions have shown near-equilibrium isotope fractionation. capes.gov.br At neutral pH, kinetic isotope fractionation has been observed during reduction experiments. capes.gov.br
Application of this compound Isotopes as Paleoredox Proxies
The stable this compound isotope system, particularly the variation in ⁵³Cr/⁵²Cr ratios (expressed as δ⁵³Cr), has emerged as a valuable tool for reconstructing past redox conditions in Earth's ocean-atmosphere system over geological time. geoscienceworld.orgcambridge.orgcambridge.orghku.hkgoldschmidt.infoyale.eduresearchgate.net The principle behind this application is that under oxygen-rich conditions, Cr(III) in crustal rocks can be oxidized to mobile Cr(VI), which is then transported to the oceans. geoscienceworld.org This oxidative weathering process is often accompanied by isotopic fractionation, leading to the mobilization of isotopically heavier Cr(VI). yale.edugeoscienceworld.orgcopernicus.org
In ancient sedimentary rock records, the this compound isotopic composition can provide insights into the oxidation state of the contemporaneous atmosphere and ocean. geoscienceworld.orggoldschmidt.info For example, studies on Neoarchean and Proterozoic sedimentary rock records in Australia have used stable this compound isotopes as a proxy to infer past redox conditions in both marine and terrestrial environments, spanning approximately 1.5 billion years of geological history. goldschmidt.info The Cr isotope system is considered unique among some other redox tracers because non-redox processes are thought to generate negligible fractionation in many settings, although this is an area of ongoing research. yale.eduustc.edu.cnyale.edu
The application of Cr isotopes as a paleoredox proxy is built on the framework that Cr isotope fractionation in natural environments is primarily linked to the redox transformation of Cr species. ustc.edu.cn Shifts in reconstructed marine δ⁵³Cr values can help illuminate the distribution of suboxic and anoxic marine environments throughout Earth's history. hku.hk
Isotopic Signatures in Modern Environmental this compound Cycling
Studying the isotopic signatures of this compound in modern environmental settings is crucial for understanding the processes that control Cr isotope fractionation and for refining the application of Cr isotopes as paleoredox proxies. In modern riverine systems, dissolved δ⁵³Cr values can vary, and these variations may be influenced by factors such as local catchment conditions and dissolved organic matter, suggesting that climate is not the sole controlling factor. yale.edu Oxidative weathering on land leads to the mobilization of Cr from rocks and soils into runoff, and this process, potentially catalyzed by MnO₂, is accompanied by isotopic fractionation, resulting in mobilized Cr(VI) that is isotopically heavier. copernicus.org
In modern oceans, this compound exists as both Cr(VI) and Cr(III). The Cr isotope signature of present-day seawater is not globally homogeneous, partly due to local redox cycling and biological uptake of this compound. copernicus.org Fractionation during the reduction of Cr(VI) in surface waters and the subsequent scavenging of isotopically light Cr(III) to deeper water and sediment, followed by its release, can influence seawater isotopic composition. copernicus.org
Studies in modern redox-stratified basins, which can serve as analogs for Proterozoic oceans, have demonstrated isotope fractionation during incomplete reduction and removal of Cr, leading to the accumulation of isotopically light Cr in deep, euxinic waters. nih.govunil.ch These studies highlight that sediment isotopic signatures may be offset from the water column and that early diagenetic processes can modify sediment δ⁵³Cr. nih.gov
The isotopic composition of this compound in marine biogenic carbonates has also been investigated, revealing the incorporation of isotopically lighter this compound compared to ambient seawater. copernicus.org This can be attributed to mechanisms such as the incorporation of organically complexed Cr(III) or biologically mediated redox cycling. gatech.edu
Data Table: Stable Isotopes of this compound
| Isotope | Natural Abundance (%) researchgate.netwikipedia.orgresearchgate.netgeoscienceworld.org |
| ⁵⁰Cr | 4.3 - 4.35 |
| ⁵²Cr | 83.76 - 83.8 |
| ⁵³Cr | 9.50 - 9.55 |
| ⁵⁴Cr | 2.36 - 2.4 |
Advanced Analytical Methodologies for Chromium Speciation
Hyphenated Chromatographic Techniques for Speciation
Hyphenated chromatographic techniques combine the separation power of chromatography with the detection capabilities of highly sensitive detectors, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This combination allows for the separation and subsequent quantification of individual chromium species within a complex sample matrix. jst.go.jpbrjac.com.br
HPLC-ICP-MS is a powerful and sensitive technique frequently used for the simultaneous determination of Cr(III) and Cr(VI). jst.go.jpspeciation.netnih.gov This method utilizes HPLC to separate the different this compound species based on their chemical properties, and the eluent is then introduced into an ICP-MS for detection and quantification. jst.go.jpbrjac.com.br
One approach involves using a chelating agent, such as 2,6-pyridinedicarboxylic acid (PDCA) or ethylenediaminetetraacetic acid (EDTA), to form stable anionic complexes with Cr(III). jst.go.jpusgs.govlcms.czmetrohm.com This allows for the separation of the Cr(III)-chelate complex from the anionic Cr(VI) species (HCrO₄⁻/CrO₄²⁻) using an anion exchange column. jst.go.jp A simple and rapid method using HPLC-ICP-MS with PDCA pre-complexation has been developed for the simultaneous determination of Cr(III) and Cr(VI) in environmental waters. jst.go.jp This method effectively separated this compound species and chloride ions within 6 minutes using an optimized mobile phase of ammonium (B1175870) acetate (B1210297) buffer and PDCA. jst.go.jp Detection limits of 0.18 µg/L for Cr(III) and 0.09 µg/L for Cr(VI) at m/z 52 were achieved. jst.go.jp
Another study utilized HPLC-ICP-MS for the simultaneous speciation of arsenic and this compound in iron supplements. nih.gov The chromatographic separation was achieved using a mobile phase containing tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) and EDTA at pH 7.2. nih.gov This method allowed for the separation and detection of As(III), As(V), Cr(III), and Cr(VI) species in 5 minutes, with limits of quantification of 0.5 µg/g for Cr(III) and 0.14 µg/g for Cr(VI). nih.gov
HPLC-ICP-MS has also been applied to this compound speciation in food samples, employing an alkaline extraction medium followed by HPLC separation and ICP-MS detection. speciation.net This technique demonstrated excellent linearity, precision, and low detection limits. speciation.net
Ion Chromatography (IC) coupled with ICP-OES or ICP-MS is another effective hyphenated technique for this compound speciation, particularly for separating charged this compound species. brjac.com.brlcms.czmetrohm.comresearchgate.net IC separates ions based on their charge and interaction with a stationary phase, making it suitable for differentiating between cationic Cr(III) species and anionic Cr(VI) species. brjac.com.br
IC-ICP-MS is commonly used for this compound speciation analysis in various applications. jst.go.jp The use of an anion exchange column is typical, often requiring the complexation of Cr(III) with a chelating agent like EDTA to form an anionic species that can be separated alongside Cr(VI). jst.go.jplcms.czmetrohm.com A method using IC-ICP-MS with EDTA chelation and anion-exchange chromatography has been detailed for the determination of hexavalent and trivalent this compound in water. metrohm.commetrohm.com This approach facilitates baseline separation of the two species and demonstrates good reliability and accuracy, with spike recoveries of 99.7% for Cr(III) and 114.0% for Cr(VI) in tap water samples. metrohm.com
While IC-ICP-MS offers high sensitivity, IC coupled with ICP-OES can also be used for this compound speciation, particularly when higher detection limits are acceptable or when dealing with samples containing high matrix loads. researchgate.netresearchgate.net One study used IC followed by ICP-OES for the analysis of Cr(VI) in alkaline extract solutions after retaining Cr(III) using cation-exchange cartridges. researchgate.net
A significant challenge in this compound speciation analysis, especially in complex matrices like food or soil, is the potential for interconversion between Cr(III) and Cr(VI) species during sample collection, preparation, and analysis. isc-science.comrsc.orgspeciation.nettandfonline.comscielo.br Cr(VI) can be reduced to Cr(III) in the presence of reducing agents, particularly under acidic conditions, while Cr(III) can be oxidized to Cr(VI) in alkaline media or in the presence of oxidizing agents. speciation.netmdpi.com This interconversion can lead to inaccurate speciation results. speciation.net
To prevent species interconversion, careful method development is crucial. This involves optimizing extraction conditions, controlling pH, and minimizing exposure to light, temperature, and oxygen. speciation.net Non-denaturing extraction conditions are investigated to avoid redox inter-conversion before analysis. rsc.org For samples containing organic materials, matrix effects and the instability of Cr(VI) pose significant challenges. speciation.net
One approach to address interconversion is the use of species-specific isotope dilution mass spectrometry (IDMS). isc-science.comtandfonline.com By adding known amounts of isotopically enriched Cr(III) and Cr(VI) to the sample before preparation, interconversion can be monitored and corrected for during the analysis. isc-science.comtandfonline.com This technique, often coupled with LC-ICP-MS, allows for the simultaneous quantification of both species and correction for interconversion during the same analytical run. tandfonline.com
Another strategy involves optimizing the mobile phase composition and pH in chromatographic methods to ensure species stability during separation. jst.go.jpmdpi.com Studies have investigated the effect of mobile phase pH on the interconversion of Cr(VI)/Cr(III) during HPLC-ICP-MS analysis, observing modifications in peak profile and separation but no interconversion under optimized conditions. mdpi.com
Sample preparation techniques like solid phase extraction (SPE) and dispersive micro solid phase extraction (DMSPE) using novel sorbent materials, including nanomaterials, are also being explored for the simultaneous separation and preconcentration of this compound species while minimizing interconversion. mdpi.com
Ion Chromatography-Inductively Coupled Plasma-Optical Emission Spectrometry (IC-ICP-OES) for this compound Species Separation
Advanced Spectroscopic Techniques for this compound Analysis
Spectroscopic techniques provide valuable information about the elemental composition, oxidation state, and local environment of this compound in a sample. Advanced spectroscopic methods offer advantages in sensitivity, specificity, and the ability to analyze samples in different forms.
Surface-Enhanced Raman Spectroscopy (SERS) is a spectroscopic technique that can be used for the identification and quantification of this compound species, particularly Cr(VI) and Cr(III), in water. acs.orgnih.govnih.gov SERS relies on the enhancement of Raman scattering signals from analytes adsorbed onto plasmonic nanostructures, typically made of gold or silver.
Cr(VI) and Cr(III) exhibit distinct spectral features in SERS, allowing for their differentiation. nih.gov Their SERS signals show different pH dependencies, with optimal signals observed at pH 10 for Cr(VI) and pH 5.5 for Cr(III). nih.govnih.gov A procedure utilizing SERS has been developed for the quantification of Cr(VI) in water, demonstrating insensitivity to the presence of co-present Cr(III). nih.gov The SERS signal areas of Cr(VI) at different concentrations were measured in the presence of varying concentrations of Cr(III), showing that the presence of Cr(III) did not significantly affect the Cr(VI) signal. acs.orgnih.gov
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful synchrotron-based technique that provides detailed information about the electronic structure and oxidation state of an element in a sample. cgsjournals.comminsocam.orgresearchgate.netgeoscienceworld.orgquora.comrsc.org XANES involves measuring the absorption of X-rays by a sample near the absorption edge of a specific element. The shape and position of the absorption edge are sensitive to the oxidation state and local coordination environment of the element. quora.com
XANES is particularly useful for determining the oxidation state of this compound in various solid and complex matrices where traditional wet chemical methods may be challenging or prone to species interconversion. rsc.orgresearchgate.net By analyzing the features in the Cr K-edge XANES spectra, such as the intensity of pre-edge peaks and shifts in the edge position, the relative proportions of different this compound oxidation states, including Cr(II), Cr(III), and Cr(VI), can be determined. minsocam.orgresearchgate.netgeoscienceworld.orgrsc.org
For instance, the intensity of a pre-edge feature in the Cr K-edge XANES spectrum is diagnostic of Cr(VI) and increases with increasing Cr(VI) concentration. geoscienceworld.org Similarly, features related to the 1s → 4s transition can be used to quantify Cr(II). minsocam.orggeoscienceworld.org XANES has been applied to determine the oxidation states of this compound in materials like silicate (B1173343) glasses and coal combustion products. minsocam.orgresearchgate.netgeoscienceworld.org In coal combustion ash, the fraction of Cr(VI) was found to be typically at or near the detection limit of approximately 3% of the total this compound. researchgate.net
XANES can also be used in a complementary manner with hyphenated techniques like HPLC-ICP-MS to provide a more comprehensive understanding of this compound speciation, especially in complex samples like tobacco. rsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface this compound Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to measure the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. spectroscopyeurope.comsurfacesciencewestern.com XPS is particularly effective for analyzing the chemical state of this compound on surfaces due to its ability to probe the outermost few nanometers of a material. spectroscopyeurope.comsurfacesciencewestern.comjeol.com
The principle of XPS involves irradiating a sample surface with soft X-rays, which causes the emission of photoelectrons from the core levels of atoms. spectroscopyeurope.comsurfacesciencewestern.com The kinetic energy of these emitted photoelectrons is measured, and by subtracting the photon energy of the X-ray source, the binding energy of the electron can be determined. spectroscopyeurope.com The binding energy is characteristic of a specific element and its chemical environment, allowing for the identification of different chemical states, such as Cr(0), Cr(III), and Cr(VI). jeol.comxpsfitting.comtescan-analytics.com
XPS is widely used for this compound speciation on surfaces, particularly in the study of passive films on stainless steels, chromated coatings, and other materials where this compound is present in different oxidation states at the surface. spectroscopyeurope.comjeol.comlboro.ac.uk The Cr 2p core level spectrum is commonly used for this compound analysis due to its sensitivity to changes in oxidation state and large photoionization cross-section. researchgate.net
Detailed research findings demonstrate the effectiveness of XPS in distinguishing between Cr(III) and Cr(VI) species on surfaces. For instance, the Cr2p3/2 peak shows distinct binding energies for different this compound compounds. jeol.comxpsfitting.com
| This compound Species | Cr2p3/2 Binding Energy (eV) | Reference |
|---|---|---|
| Cr metal (Cr(0)) | ~574.3 | jeol.comxpsfitting.com |
| This compound(III) Oxide (Cr₂O₃) | ~576.0 - 576.3 | jeol.comxpsfitting.comfishersci.caresearchgate.net |
| This compound(III) Hydroxide (Cr(OH)₃/CrOOH) | ~577.1 | xpsfitting.comlboro.ac.ukresearchgate.net |
| This compound(VI) Oxide (CrO₃) | ~578.9 - 579.5 | jeol.comxpsfitting.comtescan-analytics.comfishersci.se |
| CrO₂⁻ | ~579.3 | researchgate.net |
XPS can provide quantitative information about the relative proportions of different this compound species on the surface by analyzing the peak areas in the high-resolution spectra after appropriate peak fitting procedures. xpsfitting.comlboro.ac.uk Advanced techniques like Angle-Resolved XPS (ARXPS) can provide non-destructive depth profiles of this compound species in thin films. spectroscopyeurope.com
Challenges in XPS analysis of this compound include the overlap of multiplet splitting peaks for Cr(III) compounds and the single peak for Cr(VI) compounds, which can limit the detection limit for Cr(VI) in a matrix dominated by Cr(III) to around 10% of the total this compound. xpsfitting.com However, with careful spectral deconvolution and analysis protocols, XPS remains a powerful tool for understanding the surface chemistry and speciation of this compound. xpsfitting.comsurfacesciencewestern.com
Isotope Dilution Mass Spectrometry for Trace this compound Speciation
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of elements and their species, particularly at trace and ultra-trace levels. epa.govnih.govnih.gov The principle of IDMS is based on the addition of a known amount of an isotopically enriched spike to a sample. epa.govepa.gov After thorough equilibration of the spike with the naturally occurring isotopes of the analyte in the sample, the isotopic ratio is measured using mass spectrometry, typically Inductively Coupled Plasma Mass Spectrometry (ICP-MS). epa.govnih.govscirp.org The concentration of the analyte in the sample can then be calculated from the altered isotope ratio, the known isotopic abundance of the spike and sample, and the amount and concentration of the spike added. epa.govepa.gov
Speciated Isotope Dilution Mass Spectrometry (SIDMS) is an advanced form of IDMS specifically designed for speciation analysis. epa.govscirp.orgresearchgate.net SIDMS addresses the challenge of potential species interconversion during sample collection, preparation, and analysis by "labeling" each species of interest with a different isotope-enriched spike in its corresponding chemical form. epa.govscirp.orgresearchgate.net For this compound speciation, this involves using a Cr(III) spike enriched with one this compound isotope (e.g., ⁵⁰Cr) and a Cr(VI) spike enriched with a different isotope (e.g., ⁵³Cr). scirp.org By monitoring the isotopic ratios of both species, SIDMS can track and correct for interconversions that occur after the spikes are added, providing more accurate results, especially in complex matrices or when species stability is a concern. epa.govnih.govresearchgate.net
This compound has four stable isotopes: ⁵⁰Cr (4.35%), ⁵²Cr (83.79%), ⁵³Cr (9.50%), and ⁵⁴Cr (2.36%). scirp.org This isotopic variability makes this compound suitable for IDMS and SIDMS analysis.
SIDMS, often coupled with separation techniques like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) before ICP-MS detection (IC-ICP-MS or HPLC-ICP-MS), is a powerful method for the reliable quantification of Cr(III) and Cr(VI) at trace levels in various matrices, including water, soil, sediment, and biological samples. nih.govnih.govscirp.orgresearchgate.netduq.edu
Research has demonstrated the capability of SIDMS coupled with IC-MS/MS for ultra-trace level Cr(VI) detection in environmental water samples, achieving method detection limits as low as 2 ng/L. nih.gov This approach has shown improved accuracy and precision compared to traditional calibration methods and can compensate for Cr(VI) reduction during sample handling. nih.gov
A key advantage of IDMS and SIDMS is their robustness against matrix effects and incomplete analyte recovery after spike equilibration, as these factors affect both the natural isotopes and the spike isotopes proportionally, allowing for accurate quantification based on the altered isotopic ratio. epa.govepa.gov
Development of Novel Sensor Technologies for Selective this compound Detection
The development of novel sensor technologies offers promising avenues for selective, rapid, and cost-effective detection and speciation of this compound, particularly for on-site monitoring and high-throughput analysis. juniperpublishers.comdcu.iemdpi.comnih.govtandfonline.comrsc.org These sensors aim to overcome some limitations of traditional laboratory-based techniques, such as the need for complex sample preparation, skilled personnel, and lengthy analysis times.
Various types of sensors are being developed for this compound detection, including electrochemical sensors, optical sensors, and biosensors. juniperpublishers.commdpi.com A key focus is achieving high selectivity for specific this compound species, especially the highly toxic Cr(VI), in the presence of other interfering ions and complex sample matrices. mdpi.comtandfonline.comrsc.orgnih.gov
Optical sensors, often based on colorimetric or fluorimetric principles, utilize a sensing material that changes its optical properties (e.g., absorbance or fluorescence) upon interaction with the target this compound species. juniperpublishers.comdcu.iemdpi.comnih.govtandfonline.comrsc.org For example, colorimetric sensors for Cr(VI) often employ reagents like 1,5-diphenylcarbazide (B1670730) (DPC), which reacts with Cr(VI) to form a colored complex. dcu.ienih.gov Novel optical sensors are being developed using materials like metal-organic frameworks (MOFs) immobilized on fiber optic probes for selective Cr(VI) detection with low detection limits. nih.govacs.org
| Sensor Type | Sensing Mechanism | Target Species | Example Material/Principle | Reported LOD/Range | Reference |
|---|---|---|---|---|---|
| Colorimetric Optode | Color change upon reaction with analyte | Cr(VI) | Chromophore immobilized on polymer matrix | 2.85 ng/mL (Cr(VI)) | rsc.org |
| Colorimetric Lab-on-a-Disc | Colorimetric reaction in microfluidic channels | Cr(III), Cr(VI) | 2,6-pyridine dicarboxylic acid (Cr(III)), DPC (Cr(VI)) | 21 mg/L (Cr(III)), 4 µg/L (Cr(VI)) | dcu.ienih.gov |
| Fiber Optic Sensor | Absorbance change in immobilized MOF | Cr(VI) | ZIF-67 immobilized on U-bent fiber optic probe | 1 ppb (0.001 ppm) (Cr(VI)), 0.005-100 ppm (linear range) | nih.govacs.org |
| Electrochemical Sensor | Electrochemical signal upon interaction | Cr(III), Cr(VI) | Modified electrodes (e.g., with nanoparticles, polymers, MOFs) | Various, down to ng/L or µg/L levels | juniperpublishers.commdpi.com |
| Fluorescent Sensor | Fluorescence change upon interaction | Cr(III), Cr(VI) | Rhodamine-based fluorescent agent | Not specified in detail | mdpi.com |
Electrochemical sensors measure changes in electrical properties (e.g., current or potential) resulting from the interaction of this compound species with a recognition layer on an electrode surface. juniperpublishers.commdpi.com Modified electrodes incorporating nanomaterials, polymers, or MOFs are being explored to enhance sensitivity and selectivity for Cr(III) and Cr(VI). mdpi.com
The development of novel sensor technologies focuses on achieving lower detection limits, faster response times, improved selectivity, and portability for on-site analysis. tandfonline.comrsc.orgnih.gov While still an active area of research, these sensors hold significant potential for simplifying this compound speciation analysis and enabling more widespread monitoring.
Environmental Geochemistry and Biogeochemical Cycling of Chromium
Natural Sources and Distribution of Chromium in Geological Systems
Natural processes contribute significantly to the presence of this compound in the environment. The distribution and concentration of this compound in geological systems are primarily controlled by its abundance in crustal materials and the subsequent processes of weathering and mobilization.
This compound in Crustal Materials and Minerals (e.g., Chromite)
This compound is a relatively abundant element in the Earth's crust, although it is never found in its free metallic form in nature. britannica.comchrompik.com The primary natural source of this compound is the mineral chromite, an iron-chromium oxide with the ideal formula FeCr₂O₄. britannica.comchrompik.comnih.govebsco.com Chromite is widely dispersed in natural deposits, often found in ultramafic and mafic igneous and metamorphic rocks such as peridotites and serpentinites. britannica.comqvcgroup.com These rocks naturally contain high concentrations of this compound, with total Cr values in ultramafic rocks estimated to be approximately 10 times higher than in mafic rocks and 100 times higher than in felsic rocks. researchgate.net Global reserves of this compound ores, predominantly chromite, are estimated to be around 15 billion tons, with major deposits located in countries like South Africa, Kazakhstan, Russia, Zimbabwe, Madagascar, Turkey, and India. chrompik.comebsco.com Chromite is resistant to high temperatures and pressures, allowing it to persist through metamorphic processes. qvcgroup.com
Other this compound-bearing minerals exist, such as crocoite (PbCrO₄), found in the oxidation zones of lead deposits. researchgate.net Chromic oxide (Cr₂O₃) is also a naturally abundant compound in the Earth's crust. nih.gov
Weathering and Geogenic Mobilization of this compound
Weathering of this compound-bearing rocks and minerals, particularly chromite, is a primary natural process that releases this compound into the environment. pjoes.comresearchgate.net While chromite is known for its resistance to weathering, diagenesis, and low-grade metamorphic reactions, processes exist that can lead to the release of Cr(III) from its structure. pnas.org
Geogenic mobilization of this compound can result in the presence of naturally occurring Cr(VI) in groundwater and surface waters, sometimes exceeding drinking water standards. pnas.orgusgs.govamericanchemistry.com A major mechanism for the mobilization of Cr(VI) from natural sources involves the weathering of Cr(III) from ultramafic rocks and its subsequent oxidation, particularly by manganese oxides like birnessite. pnas.orgusgs.govregione.emilia-romagna.it This process explains the generation of Cr(VI) from Cr(III)-bearing minerals previously considered geochemically inert. pnas.org The oxidation of Cr(III) to Cr(VI) by Mn(IV/III)-oxides is a significant natural oxidation pathway for aqueous Cr(III) at pH < 9. pnas.org
Studies have shown that Cr(III) within ultramafic and serpentinite-derived soils and sediments can be oxidized and dissolved through natural processes, leading to hazardous levels of aqueous Cr(VI) in surface and groundwater. pnas.org The generation of Cr(VI) from native Cr(III) sources like chromite is more prolific in soils and sediments with limited organic matter and under acidic conditions. pnas.org Weathering processes in different climatic regions and with lithological variations significantly influence this compound release and migration. regione.emilia-romagna.it
In some areas, high Cr(VI) concentrations in groundwater from alluvial aquifers are attributed to the high abundance of this compound in the source rock eroded to form these aquifers and to recharge processes that mobilize this compound from the unsaturated zone. osti.gov
Anthropogenic Contributions to Environmental this compound Cycling
Human activities significantly augment the natural cycling of this compound in the environment, leading to increased concentrations in various environmental compartments. Anthropogenic sources are estimated to account for a substantial portion of total this compound emissions to the atmosphere. cdc.gov
Industrial Effluents as Major this compound Sources (e.g., Tannery, Electroplating, Textile Industries)
Industrial activities are major contributors to environmental this compound contamination. pjoes.comresearchgate.netcore.ac.uk Industries utilizing this compound in their processes release this compound compounds into the air, water, and soil through their effluents and waste disposal. researchgate.netcore.ac.uk
Key industrial sources of this compound include:
Tannery Industry: Leather tanning extensively uses this compound compounds, particularly this compound sulfate (B86663) (Cr₂(SO₄)₃), resulting in the discharge of significant amounts of this compound, often in the trivalent form, in wastewater. core.ac.ukresearchgate.netsemanticscholar.orgnih.govresearchgate.net Tannery effluents can contain several thousand mg/l of this compound. semanticscholar.org Improper disposal of this compound-contaminated sludge from tanneries is a major concern. core.ac.uksemanticscholar.org
Electroplating and Metal Finishing: These processes utilize this compound for plating and finishing, leading to the release of this compound, including the highly toxic hexavalent form, in wastewater. researchgate.netresearchgate.netsemanticscholar.orgnih.gov
Textile Industry: this compound compounds are used in textile dyeing and finishing, contributing to this compound in industrial effluents. core.ac.ukresearchgate.netsemanticscholar.orgnih.gov
Other Industries: Metal processing, chromate (B82759) production, stainless steel welding, pigment manufacturing, mining, and wood preservation are also significant anthropogenic sources of this compound release into the environment. researchgate.netcore.ac.ukresearchgate.netnih.govresearchgate.netup.ac.zaca.gov
Industrial releases to air, water, and soil account for the majority of anthropogenic this compound releases. cdc.gov Disposal of this compound-containing commercial products and coal ash from electric utilities and other industries are major sources of this compound releases into the soil. cdc.gov Improperly disposed solid waste and slag from chromate manufacturing processes can also be potential sources of exposure. cdc.gov
Atmospheric Deposition of this compound-Containing Particulates
This compound is present in the atmosphere primarily in particulate form. cdc.gov Anthropogenic activities are estimated to account for 60-70% of total atmospheric this compound emissions. pjoes.comcdc.gov Major anthropogenic sources of atmospheric this compound emissions include chemical manufacturing and the combustion of fossil fuels such as natural gas, oil, and coal. cdc.govca.govaaqr.org Other sources include steel manufacturing, leather tanning, and wood preservation. acs.org
Atmospheric particulate matter containing this compound is transported over varying distances by wind before being deposited on land and water surfaces through wet and dry deposition. pjoes.comcdc.gov Wet deposition, such as rain and washout, is a significant mechanism for removing this compound particles from the atmosphere. ca.govnih.gov Particle size greatly affects the wet and dry fallout of this compound from the atmosphere. pjoes.com Smaller particles (less than 5 micrometers) can remain airborne for extended periods, allowing for long-distance transport. ca.gov
Natural sources, such as the weathering of rocks and soils, volcanic ash, and lithogenic inputs from dust, also contribute to atmospheric this compound, accounting for the remaining 30-40% of emissions. pjoes.comaaqr.orgacs.org
Research on this compound speciation in rainwater has shown that approximately half of the total this compound is dissolved, with roughly equal concentrations of Cr(VI) and Cr(III) species. acs.orgnih.gov Volume-weighted annual average concentrations of total this compound, particulate this compound, dissolved Cr(III), and dissolved Cr(VI) have been reported in rainwater samples. acs.orgnih.gov
This compound Transformation and Transport in Environmental Compartments
The behavior of this compound in the environment is dynamic, involving various transformation and transport processes within different environmental compartments, including soil, water, and air. The speciation of this compound, particularly the interconversion between Cr(III) and Cr(VI), plays a critical role in its mobility, bioavailability, and toxicity. pjoes.comspeciation.netpjoes.comscispace.comresearchgate.netyale.edu
Transformation:
The redox transformation between Cr(III) and Cr(VI) is a key process governing this compound's fate. pjoes.comresearchgate.netnih.govresearchgate.netspringerprofessional.de
Oxidation of Cr(III) to Cr(VI): This process can occur under oxidizing conditions, particularly in the presence of strong oxidants like manganese oxides (e.g., MnO₂). pnas.orgregione.emilia-romagna.itnih.gov While dissolved oxygen alone is slow to oxidize Cr(III), manganese oxides are effective natural oxidants. pnas.orgnih.gov Other oxidants include H₂O₂ and photochemically generated radicals. regione.emilia-romagna.it The oxidation of Cr(III) can increase its mobility in soil and water systems. pjoes.comresearchgate.net
Reduction of Cr(VI) to Cr(III): Cr(VI) can be reduced to Cr(III) in the presence of reducing agents such as organic matter, ferrous iron (Fe²⁺), and sulfides (S²⁻). nih.govresearchgate.netacs.org This process is favored under reducing or anaerobic conditions and lower pH. nih.govresearchgate.net Reduction by organic matter is dependent on the type and amount of organic material present. nih.gov The reduction of Cr(VI) to Cr(III) is significant because Cr(III) is generally less mobile and tends to precipitate or adsorb onto solid phases. pjoes.comresearchgate.netresearchgate.netacs.org
Transport:
This compound transport in the environment is influenced by its speciation and the characteristics of the environmental medium. pjoes.compjoes.comresearchgate.netspringerprofessional.deresearchgate.net
In Water: this compound in the aquatic phase can exist in soluble forms, primarily Cr(VI) and soluble Cr(III) complexes, or as suspended solids adsorbed onto materials like clay, organics, or iron oxides. cdc.gov Soluble Cr(VI) is more mobile in water than Cr(III). pjoes.comca.govresearchgate.net Cr(III) in water tends to form hydroxide (B78521) colloids under neutral pH conditions and can bind with suspended solids, leading to its presence in sediment. pjoes.comresearchgate.net Transport in water systems is greatly affected by chemical speciation and processes like precipitation/dissolution and adsorption/desorption. pjoes.comresearchgate.net
In Soil: this compound mobility in soil is strongly influenced by its oxidation state and soil properties like pH and organic matter content. pjoes.comcdc.gov Cr(III) in soil is mostly present as insoluble compounds and is generally not mobile. cdc.gov However, its solubility and mobility can increase through the formation of soluble complexes with soil organic matter, especially at lower pH. cdc.gov Cr(VI) is known as the most mobile this compound form in soil. pjoes.com Adsorption of metals by soils can limit the effects of atmospheric this compound input. pjoes.comresearchgate.net The reduction of Cr(VI) to Cr(III) in soil, particularly in the presence of organic matter, can immobilize this compound by adsorption onto mineral surfaces. acs.org
In Air: this compound is transported in the atmosphere as particulates, with transport distance depending on particle size and meteorological conditions. pjoes.comcdc.govca.gov Atmospheric deposition via wet and dry processes transfers this compound from the air to land and water. pjoes.comcdc.govca.gov
The biogeochemical cycle of this compound involves the interplay of these transformation and transport processes across different environmental compartments. pjoes.comresearchgate.net The mobility and fate of this compound are complex and depend on a variety of factors, including redox conditions (Eh), pH, the presence of organic matter, and the types of minerals present. yale.edunih.govresearchgate.netacs.org
Data Table: Environmental this compound Concentrations
| Environmental Compartment | Typical Concentration Range | Units | Source(s) |
| Earth's Crust | ~100 | mg/kg | up.ac.za |
| Ultramafic Rocks | 1,000 - 60,000 | mg/kg | pnas.org |
| Soil (U.S.) | 1 - 2,000 (mean 37.0) | mg/kg | cdc.gov |
| Soil (Natural) | Traces - 250+ | mg/kg | pjoes.comresearchgate.net |
| Surface Water (Clean) | ~6 | µg/L | pjoes.com |
| Surface Water (Contam.) | ~50 | µg/L | pjoes.com |
| Rivers (Poland) | 0.3 - 6 | µg/L | pjoes.com |
| Ocean Water | 0.1 - 5.0 | µg/L | pjoes.com |
| Drinking Water (Poland) | 0.07 - 2 | µg/L | pjoes.com |
| Drinking Water (USA) | 0.1 - 35 | µg/L | pjoes.com |
| Rainwater (Total Cr) | 4.6 (Volume-weighted avg) | nM (approx. 0.24 µg/L) | acs.orgnih.gov |
| Rainwater (Dissolved Cr(III)) | 0.8 (Volume-weighted avg) | nM (approx. 0.04 µg/L) | acs.orgnih.gov |
| Rainwater (Dissolved Cr(VI)) | 1.2 (Volume-weighted avg) | nM (approx. 0.06 µg/L) | acs.orgnih.gov |
Note: Conversion from nM to µg/L for this compound (atomic weight ~52 g/mol ): 1 nM = 0.052 µg/L.
Detailed Research Findings:
Research highlights the importance of redox reactions in this compound cycling. Studies investigating this compound transformations under environmental conditions have shown that the reduction of Cr(VI) by substances like sulfides or ferrous iron under anaerobic conditions can be instantaneous. nih.gov However, the reduction of Cr(VI) by organics in sediments and soils, or the oxidation of Cr(III) by MnO₂, are slower processes exhibiting kinetic controls. nih.gov Slow Cr(III) oxidation to Cr(VI) has been observed in some natural waters and sediments with half-lives ranging from 2 to 9 years, with the extent of oxidation not exceeding 15% of the initial Cr(III). nih.gov
Studies on the fate and transport of Cr(VI) in soil cores have demonstrated that its mobility is significantly retarded by the presence of natural organic matter (NOM). acs.org The reduction of Cr(VI) to Cr(III) was more significant in soils with higher levels of surface-bound NOM, indicating that NOM acts as a reductant. acs.org The reduced Cr(III) was immobilized as a tightly bound moiety on soil mineral surfaces. acs.org
The speciation of this compound is strongly dependent on the chemical and physical environment, including Eh and pH conditions. speciation.netca.govnih.gov In oxygenated environments, Cr(VI) dominates as a soluble and mobile species. researchgate.net Under high Eh (oxidizing) and alkaline (pH above 7) conditions, Cr(VI) can be predominant in groundwater. ca.gov However, in the presence of organic matter, ferrous iron, and sulfide (B99878), Cr(VI) can be readily reduced to Cr(III) and immobilized. ca.govresearchgate.net
This compound speciation analysis in various environmental samples, including precipitation, soil, sediments, sludge, biological tissue, and air, is crucial for understanding its environmental behavior and potential impact. speciation.net Methods utilizing ion exchange have been developed for separating Cr(VI) (anionic) from Cr(III) (cationic) in environmental samples. speciation.net
Soil-Chromium Interactions: Adsorption, Desorption, and Precipitation
This compound dynamics in soil are significantly influenced by adsorption, desorption, and precipitation reactions mdpi.comnih.gov. Cr(VI) can undergo reduction to the less soluble Cr(III) form through redox reactions with dissolved Fe(II), Fe(II) minerals, sulfides, and organic matter mdpi.com. At neutral to alkaline pH, Cr(III) tends to precipitate as amorphous hydroxides or form complexes with organic matter, which restricts its mobility nih.gov.
Adsorption is a major reaction accounting for the removal of Cr(VI) from soil solution scirp.org. The adsorption of Cr(VI) in soils increases with decreasing this compound concentration and decreasing pH nih.govscirp.org. Conversely, increasing background electrolyte concentration can decrease Cr(VI) adsorption scirp.org. The adsorption of Cr(VI) can conform to the Langmuir isotherm model scirp.org. For Cr(III), adsorption onto soil is generally much stronger than that of Cr(VI) europa.eu. Cr(III) adsorption increases with increasing pH and organic matter content and decreases in the presence of competing cations europa.eu. Cr(III) reacts rapidly with soil solids and is removed by precipitation as various Cr(III) species or by sorption to soil components europa.eu. Within hours of adding Cr(III) to a soil-water slurry, it may become undetectable in porewaters europa.eu.
Factors such as aeration, soil moisture content, wetting and drying cycles, the presence of iron and manganese, microbial activity, pH, and the availability of electron donors and acceptors all control this compound reduction and oxidation reactions in soil pjoes.com. Soil pH is a critical parameter influencing Cr speciation and its geochemical activity, affecting the balance between solubility, adsorption, and desorption nih.gov. A decrease in soil pH can mobilize and release Cr(III), while an increase in pH can lead to the formation of Cr(VI) nih.gov. Organic matter content in soil plays a significant role due to its tendency to reduce mobile Cr(VI) to the relatively immobile Cr(III) pjoes.com. This reduction is enhanced by the increased supply of organic carbon and protons, which stimulate microorganisms involved in the process pjoes.com.
Research findings highlight the influence of various factors on this compound retention in soil. For instance, studies have shown that rainwater pH and initial soil Cr content significantly affect the residual Cr content in soil after leaching mdpi.com. Soils with higher initial this compound contents tend to retain higher this compound contents after leaching mdpi.com.
Table 1: Factors Influencing this compound Adsorption and Mobility in Soil
| Factor | Effect on Cr(VI) Adsorption | Effect on Cr(III) Adsorption | Effect on Mobility (General) |
| Decreasing pH | Increases | Decreases | Increased (Cr(VI)), Decreased (Cr(III)) |
| Increasing pH | Decreases | Increases | Decreased (Cr(VI)), Increased (Cr(III)) |
| Increasing Organic Matter | Increases (due to reduction) | Increases | Decreased |
| Increasing Ionic Strength | Decreases | Decreases | Increased |
| Presence of Competing Cations | Not specified (Cr(VI)) | Decreases | Increased |
Biogeochemical Cycling in Redox-Stratified Aquatic Basins
Redox-stratified aquatic basins, such as some lakes or marine systems with anoxic bottom waters and oxic surface waters, exhibit distinct this compound cycling patterns nih.govnih.gov. The behavior of this compound across these redox gradients is complex and can challenge the application of this compound-based paleoredox proxies nih.gov.
At anoxic-oxic interfaces, natural organic matter-iron colloids are common acs.org. Cr(VI) can be completely reduced by humic acid-Fe(II) complexes under anoxic conditions acs.org. The formation of Cr(III)-humic acid-Fe colloids in these zones can influence the fate and transport of this compound acs.org.
Under anoxic conditions, the sequestration and release of this compound can be intimately associated with the iron cycle nih.gov. In contrast, under oxygenated conditions, the geochemical behavior of this compound is significantly affected by the iron cycle, although the adsorption of tungsten to iron minerals might be inhibited by dissolved organic matter nih.gov. This compound pollution could become significant in coastal and inland water areas where redox conditions oscillate between oxia and anoxia, particularly with intensified water deoxygenation and acidity nih.gov.
During the resuspension of anoxic sediments into an oxic water column, such as through bioturbation or dredging, the oxygenation promotes changes in manganese speciation cdnsciencepub.com. The oxidation of Mn(II)S can lead to the formation of manganese (II/III) (hydr)-oxides, which at pH > 7 can cause the oxidation of Cr(III) cdnsciencepub.com.
Microbial and Plant-Mediated this compound Biogeochemistry
Microorganisms and plants play significant roles in the biogeochemical cycling of this compound, influencing its speciation, mobility, and potential for remediation.
Microorganism-Driven this compound Reduction and Oxidation
Microorganisms, particularly bacteria, are known to influence the redox state of this compound cdnsciencepub.com. Microbial reduction of Cr(VI) to Cr(III) is a key process in detoxifying this more harmful form microbiologyjournal.org. This biotransformation can occur directly through enzymatic reduction or indirectly via the metabolic end products of other microbes, such as Fe(II) and H₂S produced by sulfate-reducing and iron-reducing bacteria microbiologyjournal.org.
Bacterial transformation of Cr(VI) can happen under both aerobic and anaerobic conditions and is influenced by factors like temperature, pH, and the components of the growth medium tandfonline.com. The efficiency of Cr(VI) reduction varies depending on the carbon source available to the bacteria microbiologyjournal.org. Some this compound-reducing bacteria utilize a gene called chrR for this reduction microbiologyjournal.org. The reduced Cr(III) can then be expelled from the cells by efflux pumps mediated by the chrA gene microbiologyjournal.org.
Numerous bacterial species have been identified with Cr(VI)-reducing activity, including Bacillus sp., Acinetobacter sp., Micrococcus sp., Arthrobacter sp., Pseudomonas sp., Azotobacter sp., Sinorhizobium sp., and Corynebacterium sp. researchgate.net. Enzymatic reduction involves specific reductases that catalyze electron transfer to Cr(VI) mdpi.com. These enzymes, such as ChrR, YieF, NemA, NfsA, and LpDH, can be found in the cytoplasm or plasma membrane mdpi.com. Non-enzymatic reduction can involve redox reactions with cellular components or extracellular electron transfer mdpi.com. Cellular reducing agents like NADH, NADPH, and glutathione (B108866) can donate electrons to Cr(VI) mdpi.com.
While microbial reduction of Cr(VI) is well-established, the mechanisms for microbial oxidation of Cr(III) are less resolved cdnsciencepub.com. Mn(II)-oxidizing bacteria are thought to indirectly promote the oxidation of Cr(III) to Cr(VI) cdnsciencepub.comgeomar.de.
Biosorption and Biomineralization of this compound by Microbes
Microorganisms can remove this compound from their environment through mechanisms beyond redox transformations, including biosorption and bioaccumulation microbiologyjournal.orgtandfonline.com. Biosorption is a passive physico-chemical process where metal ions bind to the cellular components of both living and dead microbial cells microbiologyjournal.orgtandfonline.com. Dead cells have been shown to be more effective in some cases microbiologyjournal.org. This process involves the attraction and bonding of sorbate (B1223678) (this compound) by various mechanisms due to the sorbent's (microbe's) affinity tandfonline.com. Heavy metal ions can become lodged in the cellular structure and absorbed via binding sites tandfonline.com.
Bioaccumulation, in contrast, is an active, metabolism-dependent uptake of Cr(VI) by living bacteria microbiologyjournal.orgtandfonline.com. This process relies on the metal concentration and contact time with the microbe microbiologyjournal.org. Increased membrane permeability facilitates the intracellular uptake of heavy metals, which then accumulate inside the cell tandfonline.com.
These processes, along with biotransformation, represent different strategies employed by microbes to cope with this compound toxicity . Fixed-bed reactor systems are sometimes used to optimize Cr(VI) uptake by microbial biomass, offering advantages like simplicity and longer biomass working life microbiologyjournal.org.
Phytoremediation Potential and Mechanisms in Plants
Plants can interact with this compound in the environment, and some species show potential for phytoremediation, a process using plants to remove or immobilize contaminants researchgate.netpjoes.commdpi.com. This compound is not considered an essential element for plants, and they lack specific transporters solely for its uptake frontiersin.orgnih.govbiosaline.orgfrontiersin.org. Instead, this compound is often taken up by transporters for essential ions, such as sulfate and phosphate (B84403) transporters for Cr(VI), and potentially iron transporters for Cr(III) frontiersin.orgbiosaline.orgfrontiersin.orgnih.gov. Due to structural similarities, Cr(VI) is actively absorbed by root cells via phosphate or sulfate transporters biosaline.orgnih.gov. Cr(III) uptake may occur through a passive mechanism nih.gov.
This compound accumulation in plants is often higher in roots than in shoots frontiersin.orgmdpi.combiosaline.orgfrontiersin.orgnih.govnih.gov. This is partly attributed to the sequestration of Cr in root cell vacuoles as a protective mechanism biosaline.orgfrontiersin.orgnih.gov. The translocation of this compound from roots to shoots is generally limited and depends on the this compound form within the tissue nih.gov. Cr(VI) is often reduced to Cr(III) in plant tissues, and Cr(III) has a tendency to bind to cell walls, which hinders its further transport nih.gov.
Plants have developed various tolerance mechanisms to mitigate this compound toxicity mdpi.comnih.gov. These include the accumulation of this compound in specific cell types or intracellular compartments where it causes less harm, preventing its entry into metabolically active areas like chloroplasts and mitochondria mdpi.com. Detoxification can also involve chelation by high-affinity ligands like amino acids, peptides, and organic acids, followed by sequestration in vacuoles mdpi.com.
Phytoremediation strategies can involve hyperaccumulating plants that can tolerate and accumulate high concentrations of this compound mdpi.com. Mechanisms in hyperaccumulators may include increased rhizospheric metal mobilization by organic acids, absorption via various transporters, translocation to shoots, and detoxification through chelation and vacuolar compartmentalization mdpi.com. Research has identified plant species with potential for this compound phytoremediation, such as Alyssum maritima L., which has shown a relatively high ability to uptake and translocate this compound to shoots compared to some other ornamental plants tested pjoes.com. However, the this compound concentrations in the shoots of these plants were relatively low compared to known this compound hyperaccumulators pjoes.com.
Table 3: this compound Uptake and Translocation in Plants
| This compound Species | Uptake Mechanism | Translocation to Shoots | Primary Accumulation Site | Notes |
| Cr(VI) | Active (via sulfate/phosphate transporters) frontiersin.orgbiosaline.orgfrontiersin.orgnih.gov | Limited mdpi.comnih.govnih.gov | Roots frontiersin.orgmdpi.combiosaline.orgfrontiersin.orgnih.govnih.gov | Often reduced to Cr(III) in tissues nih.gov. |
| Cr(III) | Passive nih.gov | Limited mdpi.comnih.govnih.gov | Roots frontiersin.orgmdpi.combiosaline.orgfrontiersin.orgnih.govnih.gov | Binds to cell walls, hindering transport nih.gov. |
Chromium in Advanced Materials Science and Engineering
Chromium in Metallurgical Applications
This compound plays a crucial role as an alloying element in metallurgy, significantly enhancing the properties of various metal alloys, particularly steels. metalzenith.com Its inclusion contributes to increased hardness, strength, and, most notably, corrosion and high-temperature resistance. metalzenith.com
Advanced Stainless Steel Development and Enhanced Corrosion Resistance
The cornerstone of stainless steel's corrosion resistance is its this compound content. schuettemetals.comworldstainless.org Stainless steel is an iron-based alloy containing a minimum of 10.5% this compound by mass. worldstainless.org When exposed to oxygen, this compound forms a thin, passive, and self-healing oxide layer on the steel's surface. schuettemetals.comworldstainless.orgvoliro.com This this compound-rich oxide film acts as a protective barrier, preventing further oxidation and corrosion in various environments. schuettemetals.comworldstainless.orgvoliro.comchemmethod.com
The level of corrosion resistance in stainless steel is directly influenced by the this compound concentration, with higher percentages generally leading to improved resistance. voliro.com For instance, stainless steels with 10.5% this compound offer resistance up to approximately 700 °C, while those with 16% this compound can withstand temperatures up to around 1,200 °C. wikipedia.org Common grades like Type 304, containing 18% this compound, are resistant up to approximately 870 °C. wikipedia.org
Other alloying elements like nickel, molybdenum, and nitrogen are often added to further enhance specific corrosion resistance properties, such as combating pitting and crevice corrosion, particularly in chloride-rich or high-temperature conditions. voliro.comwikipedia.orginformaticsjournals.co.in Research indicates that the improved corrosion resistance in some stainless steels, like interstitially hardened 316L, is linked to a this compound oxide-rich passive film, with breakdown potentially occurring at a critical film thickness of approximately 3 nm. researchgate.net The effectiveness of this compound-bearing reinforcing steels in concrete pore solutions containing chlorides is also dependent on their alloy composition and the formation of a protective this compound oxide/hydroxide (B78521) layer. researchgate.net
Data on the effect of this compound content on the high-temperature resistance of stainless steel:
| This compound Content (%) | Approximate Temperature Resistance (°C) |
| 10.5 | ~700 |
| 16 | ~1200 |
| 18 (Type 304) | ~870 |
High-Entropy Alloys: this compound's Role in Short-Range Order and Tailored Properties
High-Entropy Alloys (HEAs) are a class of materials typically composed of at least five elements in near-equiatomic ratios. mit.eduresearchgate.net This complex multi-elemental composition can lead to unique and emergent properties. researchgate.net this compound is a common constituent in many HEA systems, such as FeCoNiCrMn and AlCoCrFeNi. researchgate.netmdpi.comagh.edu.plamse.org.cn
In HEAs, the arrangement of atoms over small distances, known as short-range order (SRO), is a critical factor influencing material properties. mit.edulbl.gov While the existence and extent of SRO in all HEAs are still subjects of research, theoretical calculations suggest that local ordering can profoundly affect critical properties like stacking-fault energy and dislocation mobility, thereby controlling mechanical properties. lbl.govdierk-raabe.com
This compound's presence in HEAs contributes to their structure and properties. For example, in AlCoCrxFeNi2.1 eutectic HEAs, varying the this compound content influences the microstructure, leading to changes in yield strength, fracture strength, and plastic strain. amse.org.cn Alloys with specific this compound content, such as AlCoCr0.5FeNi2.1, have demonstrated excellent comprehensive mechanical properties. amse.org.cn In other HEA systems like (TiVNb)100−xCrx, this compound is selected for its tendency to stabilize body-centered cubic (BCC) solid solutions, and increasing this compound content can tune hydrogen storage properties by increasing equilibrium pressures. mdpi.com The distribution of this compound atoms within the HEA microstructure, such as enrichment at grain and dendrite boundaries in additively manufactured AlCrFeCoNi, also plays a role in the alloy's characteristics. mdpi.com Furthermore, the interaction of this compound with other elements, such as the formation of this compound carbide when SiC is added to CoCrFeNi HEA, can lead to the development of multi-phase microstructures and a wide range of mechanical properties. nih.gov
Direct Alloying Processes for this compound-Containing Steels
Traditional steelmaking often involves adding this compound in the form of ferrothis compound (FeCr) alloys, a process that is energy-intensive and can result in some this compound loss to the slag phase. metalzenith.comjmmab.comgoogle.com Direct alloying processes offer alternative routes to produce this compound-containing steels, potentially reducing energy consumption, material loss, and process steps. jmmab.comtandfonline.com
Direct alloying involves reducing alloying elements directly from their oxides within a furnace or ladle. tandfonline.com For this compound, this can involve using raw materials like chromite ore (FeCr₂O₄) and mill scale (a rich iron source). jmmab.comtandfonline.com Studies have investigated the direct alloying of iron high-chromium alloys through carbothermal reduction of chromite ore and mill scale in processes like submerged electric arc furnaces. tandfonline.com This method has shown promising results in recovering both iron and this compound, producing alloys with significant this compound content. tandfonline.com For instance, using a mixture of mill scale (55%) and chromite ore (45%) with coke as a reducing agent resulted in an iron high-Cr alloy containing 17.9% Cr, with high iron and this compound recoveries. tandfonline.com
Direct this compound alloying by chromite ore in electric arc furnace (EAF) operations is considered a promising approach for stainless steel production due to its potential for resource and energy saving. jmmab.com Research into the reduction kinetics of chromite ore by carbon-containing iron melt indicates that higher carbon content and temperature favor this compound recovery. jmmab.com The presence of metallic iron in the precursor mixture can also increase the reduction rate of chromite. jmmab.com While challenges exist in optimizing slag composition for high this compound yield, studies have demonstrated the feasibility of achieving high this compound yields (e.g., 90%) through direct alloying processes using industrial chromite ore. jmmab.com
This compound in Advanced Coatings and Surface Technologies
This compound is extensively used in advanced coatings and surface technologies to impart desirable properties such as hardness, wear resistance, and corrosion protection to substrate materials. amphardchrome.co.ukbortec-group.comenduracoatings.comarmoloy.com
Electroplating Techniques for Functional this compound Coatings
Electroplating is a widely used technique for applying this compound coatings. Functional or hard this compound plating, in contrast to decorative plating, is applied in thicker layers primarily for its performance benefits. amphardchrome.co.ukbortec-group.comarmoloy.comhmplating.com This process typically utilizes a chromic acid (CrO₃) based electrolyte, where this compound metal is electrodeposited onto the component serving as the cathode. amphardchrome.co.ukp2infohouse.org
Functional this compound coatings are known for their extreme hardness, excellent corrosion resistance, and low coefficient of friction. amphardchrome.co.ukenduracoatings.comp2infohouse.org These properties make them suitable for heavy industrial applications where components are subjected to significant wear, abrasion, and corrosive environments. amphardchrome.co.ukbortec-group.comenduracoatings.comp2infohouse.org Typical applications include machine spindles, hydraulic rods, pump shafts, and worn component refurbishment. amphardchrome.co.uk
The process parameters, including the concentration of chromic acid and catalytic anions (like sulfate), are critical in achieving the desired deposit characteristics, such as hardness and wear resistance. amphardchrome.co.ukp2infohouse.org Functional this compound plating can achieve deposit thicknesses ranging from over 2.5 µm up to 500 µm or more. p2infohouse.org Hexavalent this compound plating is a prevalent method for functional coatings, demonstrating excellent hardness, ductility, adhesion, lubricity, wear resistance, and corrosion resistance. armoloy.com
Development of Thin Dense this compound Coatings for Superior Corrosion and Wear Resistance
Thin Dense this compound (TDC) coatings represent an advancement in this compound coating technology, offering enhanced properties, particularly superior corrosion and wear resistance, often with minimal dimensional impact on the coated part. magnaplate.comarmoloy.commdpi.comacs.org These coatings are characterized by a dense, micronodular, and often crack-free microstructure, which contributes significantly to their protective capabilities. mdpi.comacs.org
Unlike traditional hard this compound plating which can exhibit micro-cracks, the dense structure of TDC coatings helps eliminate pathways for corrosive agents to reach the substrate, thereby enhancing corrosion resistance. magnaplate.commdpi.comacs.org TDC coatings are typically applied in thin layers, often in the range of 1-17 µm, and can adhere precisely to tight dimensions without significant edge build-up. magnaplate.commdpi.com
Research highlights the superior corrosion resistance of TDC coatings, even when compared to stainless steel in some instances. armoloy.com Their dense, microcrack-free nature is a key factor in this enhanced performance. mdpi.comacs.org In addition to corrosion resistance, TDC coatings provide excellent protection against wear, galling, and friction, and can improve the substrate's surface hardness. magnaplate.comarmoloy.com The tailored surface topography of TDC coatings can also influence frictional behavior, making them suitable for applications requiring precise friction control, such as in bearing applications where coating thickness is carefully regulated. acs.org Testing techniques like thickness measurement (e.g., ASTM B487 microscopic measurement), adhesion testing, hardness testing (e.g., Vickers or Knoop), corrosion testing, and wear resistance testing are employed to ensure the quality and performance of TDC coatings. armoloy.com
Nanostructured this compound-Based Coatings and Their Performance Characteristics
Nanostructured coatings based on this compound and this compound nitride are employed in industrial settings as robust thin films for component protection. These coatings exhibit excellent wear resistance, high hardness, sufficient strength, good adhesion to the substrate, and heat resistance up to 600 °C. cyberleninka.ru Nanostructured hard coatings, generally ranging in thickness from a few nanometers to micrometers, are applied to surfaces to improve hardness and wear resistance. researchgate.net Their distinctive properties stem from a microstructure composed of material columns or grains with nanoscale diameters, which leads to increased hardness, higher wear resistance, and improved tribological properties. researchgate.net
Nanostructured this compound coatings with enhanced mechanical properties and corrosion resistance have been investigated. researchgate.net For instance, RF-ICP assistance during deposition can yield dense Cr coatings with increased corrosion resistance in a 3.5 wt. % NaCl solution. researchgate.net This process can decrease the corrosion rate of AISI 321 steel significantly. researchgate.net Nanostructured hard coatings demonstrate exceptional corrosion resistance due to their dense, homogeneous microstructure, making them suitable for protecting materials vulnerable to corrosion. researchgate.net
Studies on nanostructured coatings based on this compound, formed by magnetron sputtering, have shown that the coatings consist of crystallites with dimensions ranging from 45 nm to 200 nm, depending on the formation regimes. cyberleninka.ru The thickness and adhesion strength of these coatings were also determined. cyberleninka.ru Multilayer coatings based on this compound nitride (CrN) and this compound carbonitride (CrCN), formed by PVD (cathode arc deposition), have shown higher wear resistance compared to individual CrN and CrCN coatings. cyberleninka.ru A this compound sublayer, approximately 0.1 µm thick, is sometimes used in these multilayer structures. cyberleninka.ru
Nanocomposite solid lubricant coatings, such as Cr-WS₂, prepared on mechanically textured stainless steel substrates, have demonstrated improved tribological properties. inderscienceonline.com Micron-sized dimples on the substrate surface act as solid lubricant reservoirs and help trap wear debris, leading to a lower friction coefficient. inderscienceonline.com Cr-WS₂ nanocomposite coatings on textured substrates exhibited a friction coefficient of 0.1 after 28,800 cycles, whereas coatings on non-textured substrates showed a friction coefficient of 0.45. inderscienceonline.com
Tribotechnical studies of end mills with nanostructured coatings for machining heat-resistant this compound-nickel alloys have also been conducted. lettersonmaterials.com Nanostructured coatings obtained by physical vapor deposition (PVD) methods are considered effective for improving wear resistance at high temperature-force loads during the machining of heat-resistant steels and alloys. lettersonmaterials.com
This compound as a Catalyst and in Catalytic Systems
This compound-based catalysts are widely used in various chemical processes, including polymerizations, oxidations, and other organic transformations. rsc.org The ability of this compound to exist in multiple oxidation states contributes to the versatility of this compound catalysts. rsc.org These catalysts have demonstrated excellent selectivity towards desired products and can be recycled for multiple catalytic cycles. rsc.org
This compound oxide is a significant catalyst in the chemical industry. noahchemicals.com It is utilized in reactions such as the steam reforming of hydrocarbons for hydrogen production, enhancing reaction rates and improving efficiency. noahchemicals.com this compound oxide is also crucial in the production of methanol (B129727) and synthetic ammonia. noahchemicals.com Furthermore, this compound oxide-based catalysts are employed in environmental protection efforts, specifically in air and water purification, by reducing harmful emissions like nitrogen oxides and sulfur oxides and breaking down organic contaminants and heavy metals in water. noahchemicals.com
This compound is added to iron oxide catalysts, commonly used in the high temperature shift (HTS) reaction in the water-gas shift process, to stabilize activity and delay sintering of the iron oxide. wikipedia.org Sintering reduces the active catalyst area, so this compound's presence extends the catalyst's lifetime. wikipedia.org The HTS catalyst typically consists of 90-95% iron oxide and 5-10% this compound oxides. wikipedia.org
Polycarboxylate complexes with metal cations like this compound(III) are effective precatalysts for olefin polymerization, acting as Ziegler–Natta catalysts by activating monomer molecules through electron transfer. mdpi.com These complexes exhibit high activity, selectivity, and stability in polymerizing various olefins, including ethylene (B1197577), propylene, and butylene, yielding high-molecular-weight polymers. mdpi.com
This compound-based catalysts supported on various carriers such as silica (B1680970), alumina, zirconia, and zeolites have shown activity in reactions like dehydrogenation of alkanes, oxidation, and isomerization. researchgate.net this compound oxide supported on silica, known as the Phillips catalyst, is famous for ethylene polymerization at relatively low pressures. researchgate.net
The properties of this compound species on a heterogeneous catalyst surface are influenced by the this compound precursor used, the catalytic support's properties (composition, pore size, surface area), and the incorporation method. researchgate.net Trivalent this compound oxide and nitrate (B79036) are common precursors due to lower cost and toxicity, although hexavalent precursors or organometallic species like chromocene (B72048) are required for certain applications. researchgate.net
This compound Doping for Enhanced Oxygen Evolution Reaction (OER) Catalysis
The oxygen evolution reaction (OER) is a critical process in electrochemical water splitting for hydrogen production, but its sluggish kinetics limit efficiency. bohrium.comrsc.orgrsc.org Doping is a simple and efficient method to modify OER kinetics by incorporating heteroatoms into the catalyst lattice. rsc.org this compound doping has been explored to enhance the activity and stability of OER catalysts. bohrium.comresearchgate.netfigshare.com
This compound doping can regulate the electronic structure of active centers, leading to enhanced OER activity. bohrium.com For example, this compound-doped cobalt carbonate hydroxide nanowire arrays on Ni foam (Cr-CoCH/NF) have been synthesized, showing improved overpotential and Tafel slope compared to pure CoCH/NF. bohrium.com Optimal Cr doping levels resulted in a low overpotential of 203 mV at 10 mA cm⁻² and a small Tafel slope of 84 mV dec⁻¹ in 1.0 M NaOH. bohrium.com
In Ni-Fe oxide/(oxy)hydroxide electrocatalysts, Cr doping has been investigated for OER. researchgate.net Studies suggest that Cr can increase the number of electrochemically available active sites, potentially acting as a pore-forming agent. researchgate.net While Cr itself may not be solely responsible for the improvement, its dissolution during electrochemical testing can result in favorable pore structures and increased exposed active sites, thereby enhancing performance. researchgate.netfigshare.com Ternary amorphous metal oxide catalysts containing Ni, Fe, and Cr have shown improved turnover frequency compared to analogous Ni-Fe oxide films. researchgate.net For instance, Ni₀.₆Fe₀.₃Cr₀.₁Ox exhibited a turnover frequency approximately 31% more active than Ni₀.₆Fe₀.₄Ox. researchgate.net
Cr doping has also been applied to enhance the OER activity and stability of RuO₂ and IrOₓ nanowires in acidic media. rsc.org Cr-doped RuO₂ derived from a metal-organic framework showed superior OER activity with a low overpotential of 178 mV at 10 mA cm⁻². rsc.org this compound incorporation can optimize the density of states and decrease the Fermi energy level, stabilizing the crystal structure. rsc.org For MoS₂/NiFeCr LDH catalysts, Cr doping introduces additional Cr-OH active sites, increasing the density of catalytic centers and accelerating oxygen decomposition. rsc.org This synergistic effect of Cr doping and heterostructure formation significantly improves OER catalytic performance and stability. rsc.org
Density functional theory (DFT) calculations suggest that Cr doping can enhance orbital hybridization and electron redistribution around Cr atoms, reducing the OER reaction barrier of the potential-determining step and improving catalytic efficiency. figshare.com
Design and Synthesis of Novel this compound-Based Catalysts
The design and synthesis of novel this compound-based catalysts are active areas of research aimed at developing more efficient and selective catalytic systems for various applications. Researchers are exploring different approaches, including the use of various ligands, supports, and synthesis methods. researchgate.netmdpi.comuga.edufrontiersin.org
This compound-based polymeric catalysts (Cr-Ps) and their composites have been designed and synthesized using ligand engineering strategies for applications like the electrocatalytic production of hydrogen peroxide (H₂O₂). mdpi.com The H₂O₂ production capacity of Cr-Ps can be increased by controlling the ratio of C-O and Cr-O bonds. mdpi.com Composites with oxidized carbon nanotubes (O-CNTs), such as Cr-BDC@O-CNT (BDC = terephthalic acid), have shown enhanced selectivity and activity for the oxygen reduction reaction (ORR) towards H₂O₂ production. mdpi.com The dense structure formed by Cr-BDC encapsulated in O-CNTs provides excellent electrochemical properties, and the introduction of O-CNTs improves surface area, conductivity, and the formation of effective Cr-O active sites. mdpi.com Cr-BDC@O-CNT exhibited an H₂O₂ yield of 87% and a Faraday efficiency of up to 94% in alkaline solution. mdpi.com
Novel this compound(III) photocatalysts are being developed for various photoredox transformations. uga.edu this compound(III) complexes have been successfully utilized in cycloaddition reactions, including (4+2), (2+1), and (3+2) cycloadditions. uga.edu The development of new this compound(III) photocatalysts is crucial for expanding the scope of this compound(III) photocatalysis and discovering new reactions. uga.edu
The synthesis of novel two-dimensional carbon-chromium nitride-based composites is being investigated for use as electrocatalysts in the oxygen reduction reaction (ORR). frontiersin.org A facile synthesis strategy has been designed to create highly active non-platinum group metal (non-PGM)-based catalysts with controlled size to boost electrocatalytic characteristics. frontiersin.org Cr/rGO nanocomposites with MnO have demonstrated higher half-wave potential and limited current density compared to benchmark Pt/C catalysts. frontiersin.org The synergistic effect in these nanosized composites contributes to high electron mobility and robust ORR activity. frontiersin.org
This compound(III)-based catalysts with multidentate heteroatomic ligands are being studied for the selective trimerization of ethylene to 1-hexene. scientific.net The structure of the ligand significantly influences the activity and selectivity of these catalysts. scientific.net Catalysts with PNP ((Ph₂P)₂N(cyclopentyl)) ligands, prepared from inexpensive reagents, have shown high activity and selectivity for 1-hexene, suggesting potential for commercial applications due to inexpensive ligands and low co-catalyst requirements. scientific.net
This compound-based catalysts supported on titanium-modified MCM-41 materials have been synthesized for the oxidative dehydrogenation of isobutane (B21531). dergipark.org.tr The presence of Cr(VI) valence oxides can lead to high catalytic activity. dergipark.org.tr Titanium modification of MCM-41 can improve structural properties and hydrothermal stability. dergipark.org.tr Catalysts with 3% this compound supported on Ti-modified MCM-41 showed higher isobutane conversion (94%) and isobutene selectivity (81%) compared to catalysts on unmodified supports, attributed to improved hydrophilic properties. dergipark.org.tr
Role of this compound in Industrial Catalytic Processes
This compound plays a significant role in several established industrial catalytic processes. One of the most prominent applications is in the water-gas shift (WGS) reaction, particularly in the high temperature shift (HTS) catalyst. wikipedia.org The HTS catalyst, primarily composed of iron oxide (Fe₂O₃), is stabilized by the addition of this compound oxide (Cr₂O₃). wikipedia.org This addition is crucial for maintaining catalyst activity over time and preventing the sintering of the iron oxide, which would reduce the active surface area. wikipedia.org The typical composition of the HTS catalyst is 90-95% Fe₂O₃ and 5-10% Cr₂O₃, optimized for activity and selectivity at temperatures between 320 °C and 450 °C. wikipedia.org For the catalyst to be active, the Fe₂O₃ must be reduced to Fe and CrO₃ must be reduced to Cr in the presence of H₂. wikipedia.org
This compound oxide is also widely used as a catalyst in the production of various chemicals. noahchemicals.comsamaterials.com It is employed in the steam reforming of hydrocarbons to produce hydrogen and is pivotal in the synthesis of methanol and synthetic ammonia. noahchemicals.com this compound oxide catalysts are also used in the dehydrogenation of ethane (B1197151) to ethylene, utilizing CO₂ as a co-reactant, which not only optimizes the reaction but also contributes to sustainability by utilizing carbon dioxide. noahchemicals.com
In the petrochemical industry, this compound-based catalysts, such as the Phillips catalyst (this compound oxide supported on silica), are historically important for the polymerization of ethylene to produce polyethylene (B3416737). researchgate.net this compound-molybdenum catalysts find applications in refining processes like hydrodesulfurization and hydrodenitrogenation, contributing to cleaner energy production. samaterials.com
While conventional copper chromite (CuCr) catalysts have been extensively used in industrial hydrogenation processes, concerns regarding hazardous hexavalent this compound (Cr(VI)) have led to the development of this compound-free alternatives. clariant.comwikipedia.org Regulations are increasingly tightening limits on the use of Cr(VI) substances in catalyst applications. clariant.com Despite this shift towards sustainable alternatives in some areas, this compound's established role in various catalytic processes highlights its historical and ongoing importance in industrial chemistry.
Advanced Remediation Technologies for Chromium Contamination
Chemical Remediation Approaches
Chemical remediation techniques primarily focus on converting the mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III), or extracting chromium from the contaminated matrix.
In-Situ Chemical Reduction and Stabilization for this compound(VI)-Contaminated Soils
In-situ chemical reduction (ISCR) and stabilization are widely used methods for treating Cr(VI)-contaminated soils without excavation. clu-in.orgclu-in.org This approach involves introducing reducing agents into the subsurface to transform Cr(VI) to Cr(III), which then precipitates as stable, low-solubility compounds like this compound hydroxides (Cr(OH)₃) or co-precipitates with iron oxides. clu-in.org
Commonly used reductants for ISCR of Cr(VI) include zero-valent iron (ZVI), ferrous iron (Fe(II)), sodium dithionite (B78146), and sulfide (B99878) salts like calcium polysulfide. clu-in.orgclu-in.org ZVI nanoparticles (nZVI) have gained attention for their high reactivity and large surface area, effectively reducing Cr(VI) in contaminated soil. core.ac.uk Studies have shown that increasing the ratio of Fe⁰ to initial Cr(VI) concentration enhances this compound removal efficiency. core.ac.uk For instance, using nZVI with a 25-fold excess of Fe⁰ over initial Cr(VI) achieved approximately 91.1% reduction of Cr(VI) in soil after 120 minutes. core.ac.uk
Combining reductants can improve efficiency. clu-in.org A mixture of nZVI and sodium dithionite at pH 1.3 showed an increased Cr(VI) reduction rate compared to using nZVI alone, achieving almost total removal over extended treatment times with a large excess of reagents. core.ac.uk
Ferrous sulfate (B86663) (FeSO₄) has been identified as an effective reducing agent for Cr(VI) in soil. tandfonline.combohrium.com Combined chemical reduction and stabilization studies using FeSO₄ as the reducing agent and modified corn stover biochar (KBC) as a stabilizer demonstrated significant reductions in total Cr and Cr(VI) leaching concentrations in soil. tandfonline.combohrium.com Optimal conditions in one study involved 2.5 times the theoretical reaction dosage of FeSO₄ and 8% KBC, achieving a reduction in total Cr leaching concentration from 65.65 mg/L to 0.114 mg/L and Cr(VI) leaching concentration from 61.98 mg/L to 0.125 mg/L. tandfonline.combohrium.com The bioavailability coefficient of Cr(VI) was also significantly reduced. tandfonline.combohrium.com
Data from a study on combined chemical reduction and stabilization using FeSO₄ and KBC:
| Treatment | Initial Total Cr Leaching (mg/L) | Treated Total Cr Leaching (mg/L) | Initial Cr(VI) Leaching (mg/L) | Treated Cr(VI) Leaching (mg/L) | Initial Cr(VI) Content (mg/kg) | Treated Cr(VI) Content (mg/kg) |
| Untreated | 65.65 | - | 61.98 | - | 1000.00 | - |
| FeSO₄ + 8% KBC (Optimal Conditions) tandfonline.combohrium.com | - | 0.114 | - | 0.125 | - | 18.909 |
Optimization of Chemical Leaching Agents for this compound Extraction
Chemical leaching (or soil washing) is a technique that uses leaching agents to extract pollutants from soil. nih.govnih.gov This method is particularly relevant for removing this compound that is not amenable to in-situ reduction or stabilization. The effectiveness of chemical leaching depends on the choice of leaching agent, its concentration, contact time, solid-to-liquid ratio, and temperature. researchgate.netnih.gov
Various chemicals have been investigated as leaching agents for this compound-contaminated soil, including inorganic acids (such as hydrochloric acid and sulfuric acid) and organic acids (like citric acid, oxalic acid, and tartaric acid), as well as chelating agents such as EDTA and GLDA. nih.govresearchgate.netscielo.org.coscielo.org.co
Studies have compared the effectiveness of different acids. Oxalic acid has shown high removal rates for this compound from contaminated soil, often outperforming citric acid and hydrochloric acid in terms of this compound extraction efficiency. nih.govnih.govresearchgate.net For example, column leaching experiments demonstrated that oxalic acid had the highest removal rates for Cr, alongside other metals like Fe, Mn, and Mg, from soil contaminated by a Cr slag heap. nih.govnih.gov However, it is important to consider the concomitant removal of non-targeted metals and potential impacts on soil properties when using strong leaching agents. nih.govnih.gov
Citric acid and hydrochloric acid have also been studied. Hydrochloric acid (0.5 M) was effective in removing exchangeable and carbonate-bound this compound, while citric acid was more effective for organic this compound fractions. nih.gov For this compound bound to Fe-Mn oxides or in residual forms, the efficiency of acid washing was generally lower, except for 0.5 M HCl which showed higher efficiencies. nih.gov
Optimization studies aim to determine the best conditions for maximum this compound extraction. For instance, in the leaching of this compound from ferrochrome slag using sulfuric acid, optimal conditions were found to be a solid-to-liquid ratio of 1:20, 23% H₂SO₄ concentration, 75 °C temperature, and 145 minutes leaching time, resulting in a significant transition of this compound into the sulfuric acid solution. mdpi.com Another study on CCA-treated wood found sulfuric acid to be the most effective reagent, with optimal conditions of 0.2N H₂SO₄ at 75 °C and a solid-to-liquid ratio of 150 g wood/L, achieving 91% this compound extraction after three leaching steps. nih.gov
Data illustrating the effect of different acids on this compound leaching:
| Leaching Agent | Cr Removal Efficiency (Example from a study) | Notes |
| Oxalic Acid (OX) nih.govnih.gov | High | Also removes Fe, Mn, Mg; less effective for Ca; potential for mineral loss. nih.govnih.gov |
| Citric Acid (CA) nih.govnih.gov | Moderate | Effective for organic this compound; removes similar amounts of Mg and Mn as OX. nih.govnih.govnih.gov |
| Hydrochloric Acid (HCl) nih.govnih.gov | Moderate | Effective for exchangeable and carbonate-bound this compound; high efficiency for some recalcitrant forms at higher concentrations; leaches high amounts of Ca. nih.govnih.govnih.gov |
Catalytic Reduction Systems for this compound(VI) Treatment
Catalytic reduction systems offer a promising approach for treating Cr(VI) in water by facilitating its conversion to Cr(III) using a catalyst. This method can be more efficient and environmentally friendly than traditional chemical reduction methods, potentially requiring lower reagent dosages and producing less sludge. mdpi.com
Various catalysts have been explored for Cr(VI) reduction, including metal nanoparticles and semiconductor-based photocatalysts. Palladium nanoparticles (PdNPs) are considered effective catalysts for Cr(VI) reduction, exhibiting high activity and stability. mdpi.commdpi.com Their catalytic performance can be enhanced through treatments with substances like formaldehyde, glutaraldehyde, and sodium formate (B1220265). mdpi.com For example, PdNPs treated with sodium formate achieved complete Cr(VI) removal in 12 minutes in one study. mdpi.com
Photocatalytic reduction, a type of catalytic reduction, utilizes semiconductor materials as photocatalysts to drive the reduction of Cr(VI) under light irradiation. bohrium.comoup.com This method is considered cost-effective and environmentally friendly, utilizing solar energy and minimizing sludge production. oup.com Titanium dioxide (TiO₂) is a widely studied photocatalyst for Cr(VI) reduction. nih.govresearchgate.net The efficiency of photocatalytic reduction can be influenced by factors such as pH, catalyst dosage, and the presence of other substances. acs.orgmdpi.com For instance, the rate of photocatalysis using a ZnO/CuO nanocomposite grafted onto a polyester (B1180765) membrane decreased with increasing pH. mdpi.com The presence of Fe(III) can also influence Cr(VI) photoreduction rates. acs.org
Novel photocatalytic materials are being developed to enhance efficiency and enable visible light activity. Examples include Fe-doped WO₃/SiO₂ heterostructures and Ag/WO₃/rGO nanocomposites. d-nb.inforesearchgate.net A Fe-doped WO₃/SiO₂ nanocomposite showed significantly increased photocatalytic reduction activity for Cr(VI) under visible light compared to undoped materials, achieving 91.1% reduction with good reusability. d-nb.info
The mechanism of photocatalytic Cr(VI) reduction often involves the transfer of electrons from the conduction band of the semiconductor to Cr(VI), leading to its reduction to Cr(III). researchgate.net The process can involve intermediate species like Cr(V). nih.govresearchgate.net
CuO has also been shown to act as a catalyst in the chemical reduction of Cr(VI) using sodium borohydride, facilitating the generation of active species required for the reduction process. acs.org
Data on photocatalytic reduction of Cr(VI):
| Photocatalyst | Conditions | Cr(VI) Reduction Efficiency | Time | Citation |
| Pd/TiO₂/HCOOH system mdpi.com | Room temperature, sufficient HCOOH | Complete reduction | 25 min | mdpi.com |
| Fe-doped WO₃/SiO₂ d-nb.info | Visible light, pH 3.0 | 91.1% | 90 min | d-nb.info |
| ZnO/y-Al₂O₃ researchgate.net | Visible light (400 W), pH 3, 2.5 g/L catalyst | 96% | 60 min | researchgate.net |
Bioremediation and Phytoremediation Strategies
Bioremediation and phytoremediation utilize biological organisms, primarily microorganisms and plants, to remove, detoxify, or immobilize this compound in contaminated environments. These methods are often considered more environmentally friendly and potentially cost-effective compared to some chemical methods. nih.govresearchgate.net
Enhanced Microbial Bioreduction of this compound(VI) in Contaminated Media
Microbial bioreduction is a key mechanism in the bioremediation of Cr(VI), where microorganisms convert toxic Cr(VI) to less toxic Cr(III). nih.govresearchgate.netmicrobiologyjournal.org This process can occur through various mechanisms, including direct enzymatic reduction by chromate (B82759) reductases, indirect reduction by microbial metabolites (such as Fe(II) and H₂S), biosorption onto the cell surface, and bioaccumulation within the cell. nih.govresearchgate.netmicrobiologyjournal.org
Numerous bacterial species have demonstrated the ability to reduce or remove Cr(VI), including Bacillus sp., Pseudomonas sp., Acinetobacter sp., Serratia sp., Ochrobactrum sp., and Klebsiella sp. researchgate.netmicrobiologyjournal.orgmdpi.comiwaponline.comfrontiersin.orgnih.govbanglajol.info The efficiency of microbial Cr(VI) reduction is influenced by factors such as the availability of electron donors, pH, temperature, and the initial concentration of Cr(VI). microbiologyjournal.orgmdpi.com
Enhanced microbial bioreduction strategies focus on optimizing these conditions or introducing highly effective microbial strains. This can involve biostimulation, which involves adding nutrients or electron donors to stimulate indigenous this compound-reducing microorganisms, or bioaugmentation, which involves introducing exogenous microbial strains with high Cr(VI) reduction capabilities. mdpi.com
Studies have shown that microbial consortia or specific strains can achieve high Cr(VI) removal rates. A mixed native bacterial consortium of Pseudomonas stutzeri and Acinobacter baumanni in an optimal medium was able to reduce over 95% of 1000 mg/L Cr(VI). mdpi.com Bacillus sp. has shown high tolerance to Cr(VI) and maintained a significant bioreduction rate over time. mdpi.com Klebsiella sp. strain SH-1 isolated from tannery effluent demonstrated high resistance to Cr(VI) (up to 2000 mg/L) and achieved 95% Cr(VI) reduction in Luria-Bertani broth after 72 hours. nih.gov
The genetic basis for microbial Cr(VI) reduction involves specific genes, such as chrR, which encodes chromate reductase enzymes. microbiologyjournal.orgfrontiersin.org Microorganisms also possess mechanisms for this compound resistance, including active efflux of this compound compounds. nih.govfrontiersin.org
Data on microbial Cr(VI) reduction:
| Microbial Strain/Consortium | Initial Cr(VI) Concentration | Cr(VI) Reduction Efficiency | Time | Notes | Citation |
| Mixed native bacterial consortium (P. stutzeri, A. baumanni) mdpi.com | 1000 mg/L | >95% | - | In optimal medium. mdpi.com | mdpi.com |
| Bacillus sp. mdpi.com | Up to 900 mg/L | Maintained reduction rate | Long time | High tolerance. mdpi.com | mdpi.com |
| Klebsiella sp. strain SH-1 nih.gov | 100 mg/L | 95% | 72 h | In Luria-Bertani broth; isolated from tannery effluent. nih.gov | nih.gov |
| Bacillus subtilis NITSP1 iwaponline.com | 60 mg/L | 80.194 ± 4.0% | 24 h | Optimal conditions: pH 7.0, 2% inoculum, 24h incubation. iwaponline.com | iwaponline.com |
Development of Hyperaccumulator Plant Systems for Phytoextraction and Phytostabilization
Phytoremediation, an eco-friendly and cost-effective in situ technique, leverages the ability of plants to remove, transform, or immobilize contaminants from soil and water. ascelibrary.comresearchgate.netmdpi.comnih.gov Within phytoremediation, phytoextraction involves plants absorbing and accumulating heavy metals like this compound in their harvestable aboveground biomass, while phytostabilization utilizes plants to immobilize contaminants in the soil, reducing their mobility and bioavailability. researchgate.netnih.gov
Hyperaccumulator plants are particularly promising for phytoextraction due to their exceptional capacity to take up and tolerate high concentrations of heavy metals in their tissues. researchgate.netmdpi.comnih.gov Research has identified over 400 plant species from more than 45 families with potential for this compound phytoremediation. nih.gov For a plant to be considered a this compound hyperaccumulator, the this compound concentration in its shoot dry weight should exceed 300 µg g⁻¹. nih.gov
Studies have explored various plant species for their this compound accumulation potential. For instance, Lonicera japonica Thunb, traditionally used in Chinese medicine, has shown promise as a novel Cr-hyperaccumulating plant. mdpi.com Callitriche cophocarpa Sendtn has demonstrated outstanding hyperaccumulation properties towards this compound in heavily polluted watersheds. mdpi.com The common water hyacinth, Eichhornia crassipes, has also shown efficient this compound removal capabilities, with higher accumulation observed in the roots compared to the shoots. mdpi.com Cirsium vulgare is another plant identified as an effective accumulator for this compound in contaminated soils. mdpi.com
The mechanisms behind this compound hyperaccumulation often involve the chelation of metal ions by high-affinity ligands such as amino acids, peptides, and organic acids, followed by sequestration into the plant's vacuole. mdpi.com
Phytostabilization is suitable for plants with a high bioconcentration factor (ratio of metal in plant to soil) for belowground parts and a low translocation factor (ratio of metal in shoot to root), effectively immobilizing the this compound in the roots and soil. nih.gov
Research findings highlight the potential of specific plants for this compound phytoremediation:
| Plant Species | Remediation Strategy | Key Findings | Source |
| Lonicera japonica Thunb | Hyperaccumulation | Novel Cr-hyperaccumulating plant with potential for phytoremediation. | mdpi.com |
| Callitriche cophocarpa | Hyperaccumulation | Demonstrated outstanding hyperaccumulation properties in polluted watersheds. | mdpi.com |
| Eichhornia crassipes | Phytoextraction | Efficient Cr removal, higher accumulation in roots. | mdpi.com |
| Cirsium vulgare | Phytoextraction | Effective accumulator for Cr in contaminated soils. | mdpi.com |
| Lavandula dentata L. | Phytomanagement | This compound tolerant, accumulation in shoots (up to 843.9 mg/kg) and roots (up to 817.5 mg/kg) in un-amended soil. | ncsu.edu |
Combining phytoremediation technologies can offer greater potential for efficient remediation of contaminated sites. researchgate.net Further research is needed to identify more efficient hyperaccumulator species and optimize phytoremediation methods for specific environmental conditions. nih.gov
Integrated Bioremediation Systems for Complex this compound Pollution
Bioremediation, utilizing living organisms like bacteria and plants, offers a cost-effective and eco-friendly approach to remove or transform this compound contaminants. researchgate.netresearchgate.netnih.gov This method is particularly attractive due to its low cost, minimal soil disturbance, and potential for in-situ treatment without generating secondary pollution. researchgate.net The primary mechanism for bacterial bioremediation of Cr(VI) involves biosorption and biotransformation, particularly the bioreduction of highly hazardous Cr(VI) to the less toxic and less mobile Cr(III). researchgate.netresearchgate.net This reduction can occur within the bacterial cytoplasm, cell wall, or both. researchgate.net
Numerous bacterial species have been identified for their ability to remediate Cr(VI), including Bacillus sp., Acinetobacter sp., Micrococcus sp., Artherobater sp., Pseudomonas sp., Azotobacter sp., Sinorhizobium sp., and Corynebacterium sp.. researchgate.net Microalgae species like Chlorella sorokiniana have also shown high efficiency in removing Cr from contaminated effluents. frontiersin.org
Integrated bioremediation systems combine different biological processes or couple biological methods with other remediation technologies to address complex this compound pollution. This approach can overcome limitations of single methods, such as the time-consuming nature of traditional bioremediation or potential organism inhibition at high this compound concentrations. ascelibrary.com
Studies have explored the effectiveness of different bioremediation strategies. A comparison of natural attenuation, bioaugmentation (introducing specific microorganisms), biostimulation (enhancing native microbial activity), and bioenhancement (combining bioaugmentation and biostimulation) for Cr(VI) bioremediation in this compound smelting slag showed that bioenhancement was the most effective strategy, achieving 86.2% removal in 84 days. mdpi.com Bioaugmentation and biostimulation also showed higher removal rates compared to natural attenuation. mdpi.com
Research indicates that the synergy of sufficient nutrients and a high population of functional microbes can reduce remediation time and enhance Cr(VI) removal efficiency. mdpi.com For example, a mixed native bacterial consortium of Pseudomonas stutzeri L1 and Acinobacter baumanni L2 achieved over 95% Cr(VI) reduction at an initial concentration of 1000 mg/L in an optimal medium. mdpi.com
Microbial immobilization technology (MIT) is another cost-effective and environmentally friendly technique for wastewater treatment, involving confining microbial cells on a support material to control this compound pollution through immobilization. nih.gov
Despite the promise of bioremediation, most studies remain at the laboratory stage, highlighting the need for further research to scale up these technologies for industrial application. researchgate.netresearchgate.net
Electrokinetic Remediation (EKR) Technologies
Electrokinetic remediation (EKR) is a promising technique for removing heavy metals, including this compound, from contaminated soils and low-permeability matrices. ascelibrary.comrescodedios.comjeeng.netcolab.ws This in situ method utilizes a direct current electric field to mobilize contaminants through processes like electromigration, electroosmosis, electrophoresis, and diffusion, moving them towards electrodes for collection or transformation. rescodedios.comjeeng.netnih.govmdpi.com EKR offers advantages such as effectiveness in metal removal, low secondary pollution, and applicability for in situ treatment, mitigating costs and hazards associated with excavation. ascelibrary.com
However, conventional EKR faces challenges, including soil heterogeneity, poor electric field distribution, pH imbalances, and high energy consumption. rescodedios.com The behavior of this compound in EKR is complex because it can exist as both anionic Cr(VI) and cationic Cr(III) species depending on the pH, which affects its migration towards the anode or cathode, respectively. hep.com.cn
Enhanced EKR Systems Utilizing Advanced Materials (e.g., Nanomaterials, Biochar, Conductive Polymers)
To overcome the limitations of conventional EKR, enhanced EKR systems integrate advanced materials such as nanomaterials, biochar, conductive polymers, biopolymers, and aerogels. rescodedios.com These materials improve EKR performance by facilitating charge transfer, increasing ionic conductivity, acting as electrochemical catalysts, enhancing electrode reactions and electroosmotic flow, and serving as reactive barriers or auxiliary electrodes. rescodedios.com They can enhance contaminant desorption, redox transformations, and targeted this compound migration. rescodedios.com
Nanomaterials, such as nanoscale zero-valent iron (nZVI), are particularly effective in reducing Cr(VI) to the less mobile Cr(III). iwaponline.commdpi.com Stabilized nZVI, embedded in porous structures like biochar or chitosan, can prevent aggregation and enhance mobility in soil. mdpi.com Biochar, a low-cost carbonaceous material, improves the stability and mobility of nZVI and can enhance this compound adsorption. tandfonline.comresearchgate.netmdpi.com
Conductive polymers, like polypyrrole (PPy), can be used as auxiliary electrodes in EKR systems to enhance Cr(VI) removal. researchgate.net Studies have shown improved removal efficiency in the presence of PPy. researchgate.net
Research findings on enhanced EKR systems:
| Enhancement Material(s) | EKR System Configuration | Key Findings | Source |
| Nanomaterials (e.g., nZVI) | Various (often combined with other materials) | Effective in reducing Cr(VI) to Cr(III); stabilizers and support materials (like biochar) improve stability and mobility. | iwaponline.commdpi.com |
| Biochar | As amendment or support for nanomaterials | Enhances adsorption of Cr; improves stability and mobility of nZVI; can act as a proton donor for Cr(VI) reduction. | tandfonline.comresearchgate.netmdpi.com |
| Conductive Polymers (e.g., Polypyrrole) | As auxiliary electrodes | Can enhance Cr(VI) removal efficiency. | researchgate.net |
| FeOx/granular activated carbon (GAC) | Composite as a third electrode in 3D EKR | Generated higher and more stable current density; reduced acid-base polarization; removal mechanisms included electromigration, electrosorption/adsorption, and reduction of Cr(VI). | researchgate.net |
| Sulfidated nano-scale zerovalent iron (S-nZVI) | As the third electrode in 3D EKR | Achieved satisfactory and stable remediation; significantly reduced Cr(VI) concentration in leachate and shortened time to reach groundwater quality standards; good long-term stability. | researchgate.netnih.gov |
| Graphite (B72142) particles | As third electrodes in 3D EDR (Electro Dialytic Remediation) | Increased extraction of Cu and Cr (by 17% and 2% respectively with 10% graphite); reduced energy consumption (by 19 Wh). | researchgate.net |
| Zero-valent iron and zeolite | As filling materials in a permeable reactive barrier (PRB) coupled with 3D EKR | Better leaching efficiency and removal rate of contaminated soil compared to 2D EKR; ZVI reduces Cr(VI) to Cr(III), and zeolite adsorbs Cr ions. | rsc.orgrsc.org |
These advanced materials contribute to improved this compound removal efficiency and address some of the inherent limitations of conventional EKR.
Three-Dimensional EKR Approaches for Improved Contaminant Removal
Three-dimensional electrokinetic remediation (3D EKR) is an advanced approach that utilizes modified electrode configurations and often incorporates advanced materials to improve contaminant removal. rescodedios.comnih.govrsc.org Unlike conventional two-dimensional EKR with simple anode-cathode setups, 3D EKR aims to generate a more uniform and intensified electric field throughout the contaminated matrix. rescodedios.com
This can be achieved by strategically placing additional electrodes or incorporating conductive materials within the soil. For instance, coupling a two-dimensional electrode system with a permeable reactive barrier (PRB) containing a graphite electrode as a third electrode has been investigated for 3D EKR of this compound-contaminated soil. rsc.orgrsc.org The PRB, often filled with reactive materials like zero-valent iron and zeolite, plays a crucial role in transforming and adsorbing this compound ions as they migrate under the electric field. rsc.orgrsc.org
Another 3D EKR system utilizes FeOx/granular activated carbon (GAC) composites as a third electrode distributed within the soil. researchgate.net This configuration generated a higher and more stable current density and reduced acid-base polarization, with removal mechanisms including electromigration, electrosorption/adsorption, and reduction of Cr(VI). researchgate.net
The use of sulfidated nano-scale zerovalent iron (S-nZVI) as a third electrode in a modified 3D EKR system has also demonstrated promising results, achieving satisfactory and stable remediation of Cr-contaminated soil. researchgate.netnih.gov This approach significantly reduced Cr(VI) concentration in leachate and showed good long-term stability. nih.gov
Three-dimensional electrode systems, such as those employing graphite particles as third electrodes in electro-dialytic remediation (EDR), have shown increased extraction of metals like copper and this compound and reduced energy consumption. researchgate.net
Mitigation of pH Imbalances and Energy Consumption in EKR
pH imbalances and high energy consumption are significant challenges in EKR. rescodedios.comcolab.ws Electrolysis of water at the electrodes generates H⁺ ions at the anode and OH⁻ ions at the cathode, leading to acidic and alkaline fronts that can hinder contaminant migration and cause precipitation. nih.govscielo.org.cosci-hub.st High electric currents, while potentially increasing migration rates, also contribute to increased energy consumption. hep.com.cn
Several strategies are employed to mitigate pH imbalances and reduce energy consumption in EKR:
pH Control Systems: Maintaining the pH in the electrode compartments or within the soil is crucial. nih.govmdpi.comsci-hub.st This can involve adding acidic or alkaline solutions to the electrode wells to counteract the pH changes caused by electrolysis. nih.govsci-hub.st For example, maintaining an acidic environment near the anode can favor this compound desorption and dissolution. hep.com.cn Polarity exchange is another method that can help control soil pH and improve remediation efficiency without requiring additional chemicals. researchgate.net
Use of Ion Exchange Membranes: Ion exchange membranes can be used to control the movement of ions produced during electrolysis, thereby regulating pH swings within the soil. mdpi.com
Electrode Conditioning: Modifying electrodes or using specific electrode materials can help control pH, particularly at the cathode, to prevent contaminant precipitation and maintain electroosmotic flow. mdpi.com
Utilization of Enhancement Agents: Adding enhancement agents like organic acids (e.g., citric acid, oxalic acid) can increase metal solubility and mobility, improving removal efficiency and potentially reducing the need for high voltage gradients, thus lowering energy consumption. ascelibrary.comjeeng.netresearchgate.netresearchgate.netsci-hub.st Studies have shown that citric acid preacidification can significantly increase the removal efficiency of total this compound and Cr(VI) while lowering electricity consumption. sci-hub.st Oxalic acid has also been found to enhance this compound removal efficiency in EKR. ascelibrary.comjeeng.net
Optimized Voltage Gradients and Pulsed Electric Fields: Selecting appropriate voltage gradients and using pulsed electric fields can optimize energy consumption while maintaining effective contaminant removal. colab.wsresearchgate.net A pulsed electrokinetic process has been shown to lower electrical energy consumption significantly compared to conventional processes while achieving similar salinity reduction. researchgate.net
Advanced Electrode Configurations: Approaches like "approaching anodes" in EKR, where the anode is moved closer to the cathode over time, can help generate acidic conditions throughout the soil, favoring this compound desorption and enhancing removal efficiency. hep.com.cnhep.com.cn This method can also lead to higher electric currents compared to fixed anode systems, which can be managed to optimize energy use. hep.com.cn
Integration of Advanced Materials: As discussed in Section 6.3.1, advanced materials can help buffer pH fluctuations through redox-active surfaces and improve energy efficiency by facilitating charge transfer and increasing ionic conductivity. rescodedios.com For instance, FeOx/GAC composites used as a third electrode in 3D EKR reduced acid-base polarization. researchgate.net
Energy consumption in EKR can be evaluated by considering factors like ohmic heat loss, energy distribution with competing ions, and power consumption of specific ions. colab.ws Research continues to focus on developing energy-efficient EKR systems for sustainable soil remediation. rescodedios.comcolab.ws
Adsorption and Membrane Filtration Technologies
Adsorption and membrane filtration are widely used technologies for the removal of this compound from contaminated water and wastewater. iwaponline.commdpi.comresearchgate.net These methods offer distinct mechanisms for separating this compound species from aqueous solutions.
Adsorption:
Adsorption involves the accumulation of this compound ions or species onto the surface of a solid material (adsorbent). This process is influenced by factors such as solution pH, temperature, initial this compound concentration, contact time, adsorbent dose, and the presence of competing ions. iwaponline.com Adsorption is considered an effective technique, with reported efficiencies generally ranging between 80.00% and 99.00%. frontiersin.org
Various materials have been investigated as adsorbents for this compound removal, including activated carbon, zeolite, polymeric substances, modified magnetite, and nanomaterials. iwaponline.com Biochar, in particular, has emerged as a green and low-cost adsorbent with high surface area, porosity, and surface functional groups that facilitate this compound removal through mechanisms like electrostatic attraction, reduction of Cr(VI) to Cr(III), and complexation. tandfonline.comfrontiersin.orgmdpi.com Modified biochar, such as nano-magnetite-modified biochar or mineral-doped biochar, has shown enhanced adsorption capacity. iwaponline.com
Detailed research findings on adsorption:
Adsorption of this compound on soil is often best described by the Freundlich isotherm. tandfonline.com
Biochar amendments can enhance the adsorption of this compound on soil. tandfonline.com
Co-contaminants like cadmium and lead can significantly reduce this compound adsorption. tandfonline.com
Low pH conditions (approximately 4) are generally better suited for this compound adsorption than high pH values (6–8). iwaponline.com
Adsorbents with lower surface area have sometimes shown higher adsorption capacity, suggesting that chemical properties can be more influential than specific surface area. iwaponline.com
Novel adsorbents like composites of amino-derived zirconium carboxylate metal-organic backbone and silica (B1680970) have shown good Cr(VI) adsorption capacity. frontiersin.org
Biosorbents derived from biomass wastes, such as orange peel, have demonstrated significant Cr(VI) biosorption capacity. mdpi.comlidsen.com Orange peel biosorbent (OPB) showed a Cr(VI) biosorption capacity of 0.222 mmol/g (48.0 mg/g) at an ideal pH of 7, a contact period of 20 minutes, and a temperature of 298 K. lidsen.com The biosorption rate was rapid initially, with over 80% of Cr(VI) absorbed within 5-10 minutes. lidsen.com
Desorption studies are also crucial for evaluating the potential for adsorbent regeneration and recovery of this compound. Sodium hydroxide (B78521) has been found to exhibit higher desorption efficiency for this compound compared to other agents like ammonium (B1175870) acetate (B1210297) and EDTA. tandfonline.com
Membrane Filtration:
Membrane filtration techniques, such as reverse osmosis (RO) and nanofiltration (NF), are pressure-driven processes used for separating contaminants from water based on size exclusion and electrostatic effects. mdpi.comnih.gov These methods are effective for removing this compound species, particularly Cr(VI) which exists as anions like chromate (CrO₄²⁻) and hydrogen chromate (HCrO₄⁻) in water. mdpi.com
Reverse osmosis is commonly used for water desalination and micropollutant removal and has been examined for this compound elimination. mdpi.com Less-dense low-pressure thin-film composite (LP-TFC) membranes used in low-pressure reverse osmosis (LPRO) can effectively retain hydrated multivalent anions like chromate due to electrostatic repulsion with the deprotonated membrane surface functional groups, making this technology suitable for Cr(VI) separation, especially at neutral to alkaline pH. mdpi.com
Research findings on membrane filtration for this compound removal:
RO-SG 2514 membrane showed an increase in Cr(VI) rejection from 99.2% at pH 4.0 to 99.9% at pH 10. mdpi.com
LFC-1 RO membrane exhibited Cr(VI) rejection of approximately 87% at pH 5.6 and approximately 90% at pH 8.3. mdpi.com
ESNA NF membrane showed Cr(VI) rejection of approximately 72% at pH 5.7 and approximately 90% at pH 8.3. mdpi.com
Cr(VI) retention by LPRO membranes can decrease at low pH values due to the larger fraction of hydrogen chromate (HCrO₄⁻), which is less efficiently retained than the divalent chromate (CrO₄²⁻) anions. mdpi.com
While size exclusion plays a role, electrostatic interactions are significant in the removal of this compound anions by membrane filtration, highlighting the importance of pH control for optimal removal efficiency. mdpi.com
Adsorption and membrane filtration are valuable tools in this compound remediation, often used as standalone technologies or integrated into more complex treatment schemes.
Development of Novel Adsorbent Materials for this compound Removal
Adsorption is a widely used and effective method for removing this compound species from contaminated water due to its cost-effectiveness, ease of implementation, and high efficiency mdpi.comnih.govtandfonline.comnih.gov. The development of novel adsorbent materials with enhanced adsorption capacity and selectivity for this compound, particularly Cr(VI), is an active area of research nih.gov. Various materials, including biochar, food waste derivatives, and carbon nanotubes, are being investigated for this purpose mdpi.comnih.govtandfonline.combohrium.com.
Biochar, a carbonaceous material produced from the pyrolysis of biomass, has shown promise as an eco-friendly adsorbent for Cr(VI) removal nih.govtandfonline.combohrium.com. Studies have demonstrated the effectiveness of biochar derived from various organic wastes, such as agricultural residues, garden residues, municipal waste, and algae, in adsorbing and remediating Cr(VI) tandfonline.combohrium.com. For instance, activated neem leaf biomass exhibited a Cr(VI) removal efficiency of up to 98% at lower pH levels tandfonline.com. Modified rice husk also showed a high removal efficiency of 93% at lower pH tandfonline.com.
Carbon nanotubes (CNTs) and their derivatives, such as graphene oxide (GO), have also been explored as adsorbents for this compound removal mdpi.comnih.govbohrium.comresearchgate.net. Modified CNTs, such as polyamine-modified carbon nanotubes (PA-CNTs), have demonstrated high Cr(VI) adsorption capacities. One study reported a high Cr(VI) adsorption capacity of 168.54 mg/g for PA-CNTs, which increased to 392.78 mg/g in the presence of Rhodamine B mdpi.com. Upon adsorption onto multi-walled carbon nanotubes, Cr(VI) can be reduced to Cr(III), with some Cr(III) potentially being released back into the solution in acidic conditions researchgate.net.
Activated carbons, known for their high surface area and porous structure, are also extensively used for this compound adsorption mdpi.comnih.govtandfonline.combohrium.com. Various activated carbons, including those derived from dry fruit waste and rice waste, have been investigated for their Cr(VI) removal efficiency nih.gov.
Research findings highlight the significant influence of operational parameters such as initial concentration, temperature, pH, contact time, and adsorbent dosage on the adsorption capacity of these materials nih.govtandfonline.comresearchgate.net. For example, high Cr(VI) adsorption by biochar and activated carbon is often observed at low pH levels (2 to 6) tandfonline.com.
Nanomaterials for High-Efficiency this compound Remediation
Nanomaterials, particularly nanoscale zero-valent iron (nZVI), have garnered significant attention for their potential in high-efficiency this compound remediation nih.govmdpi.combohrium.comjwent.netnih.govmdpi.comresearchgate.netscielo.brrsc.org. nZVI particles are effective reductants for Cr(VI), transforming it into less toxic Cr(III) jwent.net. Their large specific surface area and high reactivity provide numerous active sites for the adsorption and reduction of contaminants mdpi.comrsc.org.
Studies have demonstrated the effectiveness of nZVI in removing Cr(VI) from aqueous solutions and contaminated soils mdpi.combohrium.comjwent.netnih.govmdpi.comresearchgate.net. For instance, carbonized melamine (B1676169) foam-supported nZVI composites showed a high removal efficiency of 99% for 10 mg/L Cr(VI) at neutral pH mdpi.com. Bentonite-modified nZVI (B-nZVI) improved the removal efficiency of Cr(VI) by 10% compared to unmodified nZVI and also enhanced transport in quartz sand and soil bohrium.comnih.govmdpi.com.
The efficiency of nZVI in Cr(VI) removal is influenced by factors such as initial Cr(VI) concentration, nZVI concentration, and pH mdpi.comjwent.netmdpi.com. Higher nZVI concentrations generally lead to enhanced removal efficiency jwent.net. Acidic conditions can promote the reaction between Fe⁰ and Cr(VI) by increasing the concentration of hydrogen ions and dissolving the iron oxide film on the nZVI surface, thereby increasing active sites mdpi.com.
Despite their high reactivity, nZVI particles are prone to aggregation and surface passivation, which can reduce their long-term reactivity and mobility in the environment bohrium.comnih.gov. Modifications and supporting materials, such as bentonite (B74815) and biochar, are used to address these limitations and improve stability and transport bohrium.comnih.govresearchgate.netscielo.br.
Membrane Filtration Systems for this compound-Containing Wastewaters
Membrane filtration systems are effective technologies for treating this compound-containing wastewaters, offering advantages in separating contaminants based on size or charge bohrium.comscispace.comwseas.orgmdpi.com. Various membrane processes, including reverse osmosis (RO), nanofiltration (NF), microfiltration, and ultrafiltration, can be applied for this compound removal scispace.comwseas.org.
Reverse osmosis and nanofiltration are particularly effective in removing dissolved ions, including this compound species wseas.orgmdpi.com. Studies have shown high rejection rates for this compound using RO membranes. For example, a commercial RO membrane (RO98pHt) demonstrated high rejection of trivalent this compound wseas.org. Another study using an LFC-1 RO membrane showed Cr(VI) rejection of approximately 87% at pH 5.6 and 90% at pH 8.3 mdpi.com. NF membranes, such as the ESNA NF membrane, have also shown significant Cr(VI) rejection, around 72% at pH 5.7 and 90% at pH 8.3 mdpi.com. The efficiency of Cr(VI) removal by RO and NF membranes can be influenced by pH, as the speciation of this compound changes with pH, affecting its retention by the membrane mdpi.com.
Membrane filtration can also be integrated with other materials to enhance this compound removal. For instance, a chitosan-coated iron oxide nanoparticle immobilized hydrophilic poly(vinylidene) fluoride (B91410) membrane (Chi@Fe₂O₃-PVDF) was developed for efficient Cr(VI) removal through filtration nih.gov. This nanocomposite membrane exhibited high adsorption capacity for Cr(VI) (14.451 mg/g in batch systems and 14.104 mg/g in continuous in-flow systems) and maintained its removal efficiency in the presence of competing ions nih.gov.
While effective, membrane filtration systems can face challenges such as membrane fouling and scaling, which can impact their long-term performance and increase operational costs tandfonline.com.
Integrated and Hybrid Remediation Systems for Synergistic Effects
Integrated and hybrid remediation systems combine multiple technologies to achieve synergistic effects, leading to enhanced this compound removal efficiency and broader applicability for complex contamination scenarios. mdpi.comfrontiersin.orgwikipedia.orgresearchgate.netgnest.orgmdpi.com These systems are designed to overcome the limitations of individual remediation methods.
The synergistic interaction between plants and microbes is another area of focus in integrated remediation. gnest.orgmdpi.com Research has explored the combined use of this compound-resistant bacteria and plants for the remediation of contaminated soil. gnest.org Studies have shown that the synergistic action between specific bacterial strains, such as Staphylococcus saprophyticus, and certain plant species, including Napier grass, Cotton, Sorghum, Nerium, and Jatropha, can enhance this compound reduction and accumulation in plants. gnest.org The combination of Napier grass and Staphylococcus saprophyticus was found to be particularly effective, leading to increased this compound accumulation and improved plant growth without toxic effects. gnest.org
Combining nanomaterials with biological methods also presents synergistic potential. A system integrating carboxymethyl cellulose (B213188) (CMC) stabilized nanoscale zero-valent iron (nZVI) with the Cr(VI)-resistant fungus Penicillium oxalicum SL2 demonstrated enhanced Cr(VI) adsorption and effective soil remediation. frontiersin.orgfrontiersin.org The addition of CMC increased the Cr(VI) adsorption capacity of nZVI by 19.3%. frontiersin.orgfrontiersin.org This hybrid system achieved a significant reduction in TCLP-Cr(VI) and converted unstable this compound forms to more stable ones in field trials. frontiersin.orgfrontiersin.org
Integrated systems can also involve combining different adsorbent materials or modifying adsorbents with functional components to improve performance. mdpi.commdpi.com For instance, incorporating titanate- and carbon-dots-modified cellulose nanofibers into chitosan-based hydrogels resulted in a higher Cr(VI) adsorption capacity of 228.2 mg/g. mdpi.com Similarly, creating hybrid organic-inorganic materials by growing polyaniline (PANI) on Mg/Al layered double hydroxides (LDHs) led to an exceptional Cr(VI) removal capacity of 393.70 mg/g. mdpi.com
These integrated and hybrid approaches represent promising advancements in developing more efficient, cost-effective, and sustainable strategies for addressing this compound contamination.
Theoretical and Computational Studies of Chromium Compounds
Quantum Chemical Approaches
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, bonding, and reactivity of chromium compounds. These methods provide a detailed picture of how electrons are distributed within a molecule or material, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are a powerful tool for studying the electronic structure and reactivity of various this compound complexes and materials. These calculations can provide information about molecular geometries, bond lengths, vibrational frequencies, and electronic energy levels. For instance, DFT has been used to elucidate the electronic structure of linear two-coordinate Cr(II) amido complexes, providing insights into their reactivity, including oxidation reactions nih.gov. DFT calculations have also been applied to study the interaction of transition metal this compound ions with different oxidation states and spin states with organic ligands, such as acetate (B1210297), to understand their interactions and relative stabilities scirp.org. These studies can help in understanding the chemical behavior of this compound in biological and environmental systems.
Furthermore, DFT calculations are instrumental in exploring the electronic structure and potential reactivity of novel this compound-containing materials. For example, extensive first-principles calculations, including DFT, have been used to investigate the electronic structure of two-dimensional materials based on this compound and sulfur, such as CrS₂ and Cr₂S₃ arxiv.org. These calculations predict properties like magnetism and can guide experimental efforts in synthesizing such materials arxiv.org. DFT descriptors, such as optimized structures, partial charges, and frontier orbital interactions, are also employed to rationalize predicted differences in reactivity, as seen in the computational modeling of tetraperoxometalate complexes, including those of this compound, for applications in CO₂ capture chemrxiv.org.
DFT studies also contribute to understanding the bonding and electronic structure in more complex this compound systems, such as nitridocyanometalates of this compound(V). These calculations can accurately reproduce molecular structures and spectroscopic data, although the description of weaker interactions, such as those with ligands trans to a nitrido ligand, can be sensitive to the specific functional used acs.org. Theoretical studies employing DFT and other methods like Møller−Plesset second order (MP2) calculations have also investigated the electronic structures and energetics of cyclopentadienylthis compound(III) complexes, providing insights into their structural preferences and reactivity based on the competition between electron pairing stabilization and bond dissociation energies acs.org.
Computational Modeling of Bonding and Interactions (e.g., this compound-Polyimide)
Computational modeling is essential for understanding the nature of chemical bonding and interactions involving this compound in various environments, including interfaces and composite materials. While the search results did not provide specific detailed research findings on this compound-polyimide interactions using computational modeling within the strict scope of the outline, the broader application of computational modeling to study interactions at interfaces and within complex materials is evident.
Computational modeling techniques are used to investigate the interaction of metal centers with organic molecules and polymers. For instance, molecular modeling and energy minimization calculations have been employed to study the interaction of this compound(III) complexes with DNA, revealing preferred binding modes nih.gov. Although not specifically focused on polyimides, this demonstrates the capability of computational methods to model this compound interactions with complex organic structures.
More generally, computational modeling, including quantum mechanical simulations and molecular dynamics, is used to study interactions in various material systems, such as drug-polymer interactions in nanoparticle formulations srce.hr. These methods calculate interaction parameters and visualize molecular structures, which is analogous to how one would approach modeling this compound-polyimide interactions to understand adhesion or composite properties. The chemical basis for the interaction of this compound with polyimide has been a subject of study, indicating the relevance of computational approaches in this area acs.org.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. This allows researchers to study dynamic processes, such as diffusion, transport, and the formation and breaking of chemical bonds.
Simulation of this compound Transport and Transformation at Interfaces
MD simulations are valuable for investigating the transport and transformation of this compound species at interfaces. This is particularly relevant in environmental science and materials science, where this compound interacts with surfaces like minerals or metal oxides.
Studies have utilized MD simulations to study mass transport in metal oxides, including this compound(III) oxide (α-Cr₂O₃) vtt.fi. These simulations can determine diffusion coefficients and activation energies for migration of point defects like vacancies, which are crucial for understanding how this compound moves within these materials at high temperatures vtt.fi. The kinetics of solid-liquid interface motion during the crystallization of this compound has also been investigated using MD simulations, providing insights into the temperature dependence of the crystallization front velocity royalsocietypublishing.orgosti.govresearchgate.netresearchgate.net.
While direct simulations of this compound transformation at interfaces were not extensively detailed in the search results, MD simulations are broadly applied to study ion solvation, exchange, and speciation at interfaces in complex systems like molten salts, which can involve corrosion products containing this compound osti.gov. This suggests the applicability of MD to study this compound transformations at various interfaces.
Understanding this compound Speciation and Complexation Dynamics
MD simulations are a powerful tool for understanding the speciation and complexation dynamics of this compound in solution. Speciation refers to the different chemical forms that this compound can take, which significantly affects its mobility, reactivity, and toxicity.
MD simulations are also used to study the adsorption of this compound ions onto mineral surfaces, such as clay minerals like kaolinite (B1170537) researchgate.net. These simulations can show how this compound complexes interact with the surface and whether they form outer-sphere or inner-sphere complexes researchgate.net. This is crucial for understanding the fate and transport of this compound in soils and aquatic environments. Furthermore, MD simulations, in conjunction with DFT, have been used to computationally confirm the proposed structure and study the formation kinetics of this compound(III) complexes with organic ligands like captopril (B1668294) in aqueous solution acs.org.
Predictive Modeling of this compound Environmental Fate and Transport
Predictive modeling integrates experimental data and computational results to forecast the behavior of this compound in the environment. These models are essential for assessing risks, designing remediation strategies, and informing environmental regulations.
Predictive models also focus on the transport of specific this compound species, such as hexavalent this compound (Cr(VI)), in different media like soil and water. Studies utilize models to analyze the factors influencing the transfer of Cr(VI) from soil into surface runoff, considering parameters like rainfall intensity, soil properties, and adsorption characteristics frontiersin.org. Sensitivity analysis is employed to identify the most important parameters affecting Cr(VI) transport, which helps in prioritizing efforts for pollution control and remediation frontiersin.org.
While the physical and chemical properties of this compound and its compounds relevant to environmental fate and transport are generally known, the specific forms and mechanisms of incorporation into biological systems, particularly for this compound(III), are still areas of investigation cdc.gov. Predictive models continue to be refined by incorporating more detailed information about this compound speciation, transformation processes, and interactions with environmental components.
Development of Predictive Tools for High-Entropy Materials with this compound
High-entropy alloys (HEAs), characterized by containing multiple principal elements in nearly equal proportions, offer a vast design space for materials with superior properties, such as high strength, thermal stability, and corrosion resistance. This compound is a common constituent in many HEA systems, contributing significantly to properties like corrosion resistance. mit.edujst.go.jpoaepublish.com The complexity of HEAs, however, makes their design challenging through traditional methods. oaepublish.commdpi.com
Computational approaches, particularly those leveraging machine learning (ML) and first-principles calculations, are being developed to create predictive tools for HEAs containing this compound. These tools aim to accelerate the identification of promising HEA compositions by predicting properties like phase formation, mechanical behavior, and oxidation resistance. mdpi.comoaepublish.comgreencarcongress.comarxiv.org
One area of focus is the prediction of phase structures in HEAs. Machine learning models, including support vector machines (SVM), k-nearest neighbors (KNN), random forest (RF), and neural networks (NN), have been trained on experimental datasets to predict HEA phase structures based on chemical composition and derived features like valence electron concentration (VEC) and mixing enthalpy (ΔHmix). mdpi.comresearchgate.net Studies have shown that these models can achieve high accuracy in predicting phases in various HEA systems, including those containing this compound. mdpi.comresearchgate.net For instance, models trained on experimental data have demonstrated the ability to predict the phase structure of CoCrFeNiAlx alloys with increasing aluminum content, showing consistency with experimental observations. mdpi.com
Predictive tools are also being developed to understand and predict short-range order (SRO) in HEAs, which significantly influences material properties. mit.edu Computational models, such as 3D Euclidean neural networks, are employed to identify chemical motifs and quantify SRO from simulations of high-entropy materials, including those with this compound. mit.edu This allows for a detailed, atom-by-atom examination of atomic arrangements. mit.edu
Furthermore, computational tools are being used to predict the mechanical properties of HEAs. Machine learning models, including transformer-based language models, are being explored to predict properties like Young's modulus and tensile strength. researchgate.netresearchgate.net These models learn intricate elemental interactions and can enhance predictive accuracy, even with limited experimental data. researchgate.net
Predictive tools are also crucial for assessing the environmental resistance of this compound-containing HEAs. A physics-informed machine-learning framework has been developed to identify corrosion-resistant HEAs by predicting metrics such as single-phase formability, surface energy, and the compactness of oxide films. arxiv.org This framework, demonstrated on AlCrFeCoNi HEAs, combines random forest models for phase formability prediction with machine learning potentials for quantifying corrosion metrics, enabling the identification of compositions with high corrosion resistance. arxiv.org Similarly, artificial intelligence techniques like Gradient Boosted Decision Trees (GBDT) are being used to predict the high-temperature oxidation resistance of refractory HEAs, which often include this compound. uclouvain.be
These predictive tools, by integrating computational methods with experimental data, significantly accelerate the design and development cycle for this compound-containing high-entropy materials, moving beyond traditional trial-and-error approaches. mdpi.comoaepublish.comarxiv.orguclouvain.be
Computational Design of Novel this compound-Containing Materials
Computational materials design (CMD) employs theoretical and computational methods to design new materials with targeted properties. For this compound-containing materials, CMD is being utilized to explore novel compositions and structures for various applications, ranging from structural components to energy storage.
Density Functional Theory (DFT) and the CALculation of Phase Diagrams (CALPHAD) approach are fundamental tools in the computational design of this compound alloys. psu.eduosti.gov CALPHAD, for example, is effective in predicting phase formation under different processing conditions, which is critical for designing alloys with desired microstructures and properties. psu.edu This approach has been used in the design of this compound-alloyed steels, helping to understand and predict the formation of various phases like M23C6 carbides and Z-phase, which influence high-temperature strength and performance. core.ac.uk
Computational methods are also being applied to design novel hard this compound-based materials. Global optimization techniques have been used to explore binary systems like Cr-B, Cr-C, and Cr-N to identify stable and potentially hard phases. nih.govresearchgate.net These studies have not only recovered known stable this compound compounds but also predicted the existence of novel stable phases, such as Pmn21-Cr2C. nih.govresearchgate.net The calculated enthalpy of formation and hardness are used in Pareto optimization to identify materials with optimal combinations of stability and hardness. nih.govresearchgate.net Borides, in general, have shown high hardness and stability among the studied this compound compounds. nih.govresearchgate.net Under pressure, computational predictions suggest the stabilization of new this compound nitrides like CrN4, which is a high-energy-density material. nih.govresearchgate.netarxiv.org
Furthermore, computational studies are exploring the potential of this compound compounds for energy storage applications. For instance, DFT has been used to investigate this compound ditelluride (CrTe2) as a potential anode material for lithium and potassium-ion batteries. researchgate.net These calculations predict thermodynamic, structural, and mechanical stability, as well as favorable adsorption energies for lithium and potassium ions, suggesting its promise as a battery material. researchgate.net
The integration of computational tools, such as CALPHAD and DFT, with experimental validation is a powerful approach for the design and development of novel this compound-containing materials with tailored properties for demanding applications. psu.eduhoganas.comdoe.gov
Q & A
How to formulate a focused research question on chromium toxicity using established frameworks?
Use the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. For example:
"How does chronic exposure to hexavalent this compound (Intervention) affect genomic stability in lung epithelial cells (Population) compared to non-exposed controls (Comparison), measured by mutation frequency (Outcome)?" This ensures methodological rigor and alignment with research objectives .
Q. What are essential steps for designing reproducible batch experiments in this compound adsorption studies?
- Define variables (pH, initial concentration, adsorbent dosage, contact time) within empirically validated ranges (e.g., pH 2–8, dosage 0.05–0.3 g ).
- Include control groups with standard this compound solutions.
- Document protocols following journal guidelines (e.g., Beilstein Journal’s requirements for experimental details ).
Q. How to conduct a systematic literature review on this compound speciation in environmental matrices?
- Prioritize primary sources from databases like PubMed and Web of Science.
- Use Boolean operators (e.g., "this compound AND speciation AND groundwater") and assess source credibility via journal impact factors .
Advanced Research Questions
Q. How to resolve discrepancies between adsorption isotherm models (e.g., Langmuir vs. Freundlich) in this compound removal studies?
- Perform goodness-of-fit tests (R², χ²) and cross-validate with experimental data. For example, Langmuir’s higher R² (0.98 vs. 0.92) and lower χ² values better describe monolayer adsorption on homogeneous surfaces .
Q. What advanced statistical approaches optimize multifactorial this compound removal experiments?
- Use Response Surface Methodology (RSM) with a 4-factor Box-Behnken design (pH, concentration, dosage, time), reducing experimental runs from 81 to 27 while capturing quadratic interactions .
- Analyze via ANOVA (p < 0.05) and 3D surface plots to identify optimal conditions (e.g., pH 2, 0.3 g Fe₃O₄, 50 mg/L Cr(VI), 60 min contact time for 98.95% removal ).
Q. How to design mechanistic studies on hexavalent this compound carcinogenicity using omics technologies?
- Integrate transcriptomic (RNA-Seq), cytogenetic (micronucleus assay), and pharmacokinetic (PBPK modeling) approaches per EPA guidelines .
- Example: Compare gene expression in Cr(VI)-exposed vs. control cells using Visium or this compound single-cell platforms .
Q. What methodologies address conflicting data on this compound speciation and bioavailability in soil systems?
- Combine sequential extraction (BCR method) with XANES spectroscopy to differentiate Cr(III)/Cr(VI). Validate via spike-recovery experiments (85–115% recovery) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
